TFC 007
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSSUSRERAMBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TFC 007: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical structure, physicochemical properties, and biological activity of TFC 007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).
This technical guide provides a detailed overview of this compound, a small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in various inflammatory and allergic conditions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the prostaglandin D2 pathway.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a synthetic organic compound with the molecular formula C₂₇H₂₉N₅O₄ and a molecular weight of 487.55 g/mol . Its unique chemical structure is the basis for its high affinity and selectivity for H-PGDS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide | [1] |
| Molecular Formula | C₂₇H₂₉N₅O₄ | [1] |
| Molecular Weight | 487.55 g/mol | [1] |
| CAS Number | 927878-49-7 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS)[1]. H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator involved in allergic responses and inflammation. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2.
The inhibitory activity of this compound has been quantified, demonstrating its high potency. The compound has also been utilized as a high-affinity ligand in the development of proteolysis targeting chimeras (PROTACs) for the degradation of H-PGDS, further validating its specific binding to the target enzyme[2].
Table 2: In Vitro Biological Activity of this compound
| Assay | Parameter | Value | Reference |
| H-PGDS Enzymatic Assay | IC₅₀ | 83 nM | [1] |
| H-PGDS Binding Assay (Fluorescence Polarization) | IC₅₀ | 71 nM | [3] |
| H-PGDS Binding Assay (Fluorescence Polarization) | IC₅₀ | 0.32 µM | [2] |
Signaling Pathway
This compound exerts its biological effects by intervening in the prostaglandin biosynthesis pathway. Specifically, it blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) by inhibiting H-PGDS. PGD2 is a potent signaling molecule that acts on two main G-protein coupled receptors: the DP1 receptor, which is generally associated with anti-inflammatory effects, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses, such as the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes[4]. By reducing PGD2 levels, this compound can modulate these downstream inflammatory cascades.
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the inhibitory activity of this compound against H-PGDS.
H-PGDS Inhibition Assay (Fluorescence Polarization)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against human H-PGDS.
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled H-PGDS inhibitor (probe) binds to the enzyme, resulting in a high FP value. In the presence of an unlabeled inhibitor like this compound, the probe is displaced, leading to a decrease in the FP value. The extent of this decrease is proportional to the concentration of the inhibitor.
Materials:
-
Enzyme: Recombinant human H-PGDS
-
Assay Kit: Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green (Cayman Chemical, Cat. No. 600007) or similar.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Assay Buffer: As provided in the kit.
-
Microplate: Black, 96-well or 384-well, low-volume, non-binding surface.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This includes the dilution of the H-PGDS enzyme, the fluorescent probe, and the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of test concentrations. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (a known H-PGDS inhibitor, if available).
-
Assay Reaction:
-
To each well of the microplate, add the diluted this compound or control solutions.
-
Add the diluted H-PGDS enzyme solution to all wells except for the "no enzyme" control wells.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used in the probe (e.g., ~485 nm excitation and ~535 nm emission for fluorescein).
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each concentration of this compound relative to the controls.
-
Plot the ΔmP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
The following diagram illustrates the general workflow for determining the IC₅₀ of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of H-PGDS. Its ability to specifically block the production of PGD2 makes it a valuable research tool for studying the role of this prostaglandin in health and disease. Furthermore, its favorable in vitro profile suggests its potential as a lead compound for the development of novel therapeutics for allergic and inflammatory disorders. This technical guide provides a solid foundation of its chemical and biological properties for professionals engaged in drug discovery and development.
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
TFC-007 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TFC-007 is a potent and selective small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Its primary mechanism of action involves the targeted suppression of prostaglandin D2 (PGD2) production, a key mediator in the pathophysiology of allergic inflammation. By attenuating PGD2 levels, TFC-007 effectively mitigates downstream signaling events that contribute to the clinical manifestations of allergic rhinitis and other allergic conditions. This technical guide provides a comprehensive overview of the core mechanism of action of TFC-007, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Inhibition of H-PGDS
TFC-007 functions as a highly selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the isomerization of prostaglandin H2 (PGH2) to PGD2.[1][2] This targeted inhibition effectively reduces the localized and systemic production of PGD2, a critical inflammatory mediator in allergic responses. The selectivity of TFC-007 is a key attribute, as it demonstrates negligible activity against other enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), leukotriene C4 (LTC4) synthase, and thromboxane A2 (TXA2) synthase. This specificity minimizes off-target effects and underscores its potential as a refined therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative data characterizing the potency and in vivo efficacy of TFC-007.
| Parameter | Value | Species/Model | Reference |
| IC50 (H-PGDS Inhibition) | 83 nM | In vitro enzyme assay | [1] |
| Selectivity | Negligible inhibition of COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase, and mPGES-1 at 10 µM | In vitro enzyme assays | [2] |
| In Vivo Efficacy | Significant attenuation of late-phase nasal blockage | Guinea pig model of allergic rhinitis | [1] |
| Dosage (In Vivo) | 30 mg/kg, p.o. | Guinea pig model of allergic rhinitis | [1] |
| Effect on PGD2 Production | Almost complete suppression in nasal tissue | Guinea pig model of allergic rhinitis | [1] |
Signaling Pathways
The mechanism of action of TFC-007 is best understood in the context of the arachidonic acid cascade and the subsequent downstream signaling of PGD2.
Arachidonic Acid Cascade and PGD2 Synthesis
The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of COX enzymes. H-PGDS, the direct target of TFC-007, then catalyzes the isomerization of PGH2 to PGD2.
Downstream Signaling of PGD2 in Allergic Inflammation
PGD2 exerts its pro-inflammatory effects by binding to two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] The activation of these receptors on various immune cells, including mast cells, eosinophils, and T helper 2 (Th2) cells, orchestrates the allergic inflammatory cascade.
Experimental Protocols
The in vivo efficacy of TFC-007 has been demonstrated in a guinea pig model of allergic rhinitis.[1] The following is a detailed methodology for this key experiment.
Animal Model: Guinea Pig Allergic Rhinitis
-
Animals: Male Hartley guinea pigs are used for this model.
-
Sensitization: Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide. This sensitization phase is typically carried out over a period of two weeks with repeated injections to ensure a robust allergic phenotype.[5]
-
Challenge: Following the sensitization period, animals are challenged with an intranasal administration of OVA solution to induce an allergic reaction.
-
Endpoint Measurement: The primary endpoint is the measurement of nasal airway resistance to assess nasal blockage. This is typically done using a ventilator and a pressure transducer. Other endpoints include the quantification of PGD2 levels in nasal lavage fluid and the differential counting of inflammatory cells (e.g., eosinophils) in the lavage fluid.
TFC-007 Administration and Efficacy Assessment
-
Drug Administration: TFC-007 is administered orally (p.o.) at a dose of 30 mg/kg.
-
Timing: For prophylactic assessment, TFC-007 is administered a set time before the allergen challenge.
-
Data Analysis: The effects of TFC-007 are compared to a vehicle-treated control group. Statistical analysis is performed to determine the significance of the reduction in nasal blockage and PGD2 levels.
Logical Workflow for Efficacy Evaluation
The evaluation of TFC-007's efficacy follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
TFC-007's mechanism of action is centered on the potent and selective inhibition of H-PGDS, leading to a significant reduction in PGD2 production. This targeted approach effectively disrupts a key signaling pathway in allergic inflammation, resulting in the amelioration of allergic symptoms such as nasal blockage. The data presented in this guide underscore the therapeutic potential of TFC-007 for the treatment of allergic rhinitis and other PGD2-mediated inflammatory diseases. Further research and clinical development are warranted to fully elucidate its clinical utility.
References
- 1. Inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of hematopoietic prostaglandin D synthase in biphasic nasal obstruction in guinea pig model of experimental allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation [mdpi.com]
TFC-007: A Technical Guide to its Discovery and Preclinical Evaluation as a Hematopoietic Prostaglandin D Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of TFC-007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). TFC-007 has emerged as a significant research tool for investigating the role of prostaglandin D2 (PGD2) in allergic inflammation and other pathological conditions. This document summarizes its mechanism of action, key quantitative data from preclinical studies, and outlines the experimental methodologies employed in its evaluation. Particular focus is given to its effects in a guinea pig model of allergic rhinitis. While a detailed, step-by-step synthesis protocol is not publicly available, this guide describes the general chemical scaffold of TFC-007. The information presented herein is intended to support further research and development efforts in the field of inflammatory diseases.
Discovery and Chemical Properties
TFC-007, with the chemical name N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, was identified as a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade, particularly in allergic responses.[1][2] The discovery of TFC-007 provided a valuable pharmacological tool to probe the physiological and pathological roles of H-PGDS.
The selectivity of TFC-007 for H-PGDS over other prostanoid synthases is a key attribute, minimizing off-target effects and allowing for a more precise investigation of the PGD2 pathway. This selectivity is crucial for its potential as a therapeutic agent.[1]
More recently, TFC-007 has been utilized in the development of proteolysis targeting chimeras (PROTACs).[1][3] These novel bifunctional molecules are designed to induce the degradation of H-PGDS, offering a different therapeutic modality compared to simple inhibition.[1][3] PROTAC(H-PGDS)-1, for instance, is a chimeric molecule that incorporates TFC-007 to bind to H-PGDS and pomalidomide to engage the E3 ubiquitin ligase cereblon, thereby tagging H-PGDS for proteasomal degradation.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for TFC-007.
| Parameter | Value | Reference |
| H-PGDS IC50 | 83 nM | [4][5] |
| Molecular Formula | C27H29N5O4 | N/A |
| Molecular Weight | 487.55 g/mol | N/A |
| CAS Number | 927878-49-7 | N/A |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for TFC-007 (N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide) has not been identified in the surveyed literature. However, the chemical structure suggests a multi-step synthesis likely involving the coupling of three key fragments: a 2-phenoxypyrimidine-5-carboxylic acid moiety, a 4-(4-aminophenyl)piperidine-1-carboxamide core, and a morpholine cap. The synthesis of structurally related pyrimidine carboxamide derivatives often involves amide bond formation between a carboxylic acid and an amine as a key step.[6][7][8]
Mechanism of Action and Signaling Pathway
TFC-007 exerts its biological effects by directly inhibiting the enzymatic activity of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2), a product of cyclooxygenase (COX) enzymes, to prostaglandin D2 (PGD2).[2][9] PGD2 is a potent lipid mediator that plays a crucial role in the pathophysiology of allergic inflammation.[9][10][11]
Upon its release, primarily from mast cells, PGD2 can bind to two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[10][11][12] The activation of these receptors on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of downstream events that contribute to the clinical manifestations of allergic diseases such as allergic rhinitis and asthma.[9][10][11] These events include vasodilation, bronchoconstriction, and the recruitment and activation of inflammatory cells.[11]
By inhibiting H-PGDS, TFC-007 effectively reduces the production of PGD2, thereby attenuating the downstream signaling through both DP1 and CRTH2 receptors. This targeted inhibition of a key inflammatory mediator forms the basis of its therapeutic potential in allergic disorders.
Preclinical In Vivo Studies: Allergic Rhinitis Model
The primary preclinical evaluation of TFC-007 was conducted in a guinea pig model of allergic rhinitis. While the full experimental details from the primary publication by Nabe et al. (2011) are not publicly accessible, the abstract and related literature provide a high-level overview of the methodology and key findings.
Experimental Protocol Overview
The study likely involved the following general steps, which are common in the establishment and utilization of guinea pig models of allergic rhinitis:[13][14][15][16][17]
-
Sensitization: Guinea pigs were sensitized to an allergen, such as ovalbumin or Japanese cedar pollen, to induce an allergic phenotype. This is typically achieved through repeated administration of the allergen, often with an adjuvant.[16][17]
-
Allergen Challenge: Once sensitized, the animals were challenged with the allergen, usually via intranasal administration, to elicit an allergic rhinitis response.[13][16]
-
TFC-007 Administration: TFC-007 was administered orally to the sensitized and challenged animals to assess its efficacy in mitigating the allergic symptoms.
-
Assessment of Allergic Response: The severity of the allergic rhinitis was evaluated by measuring various parameters, including:
-
Nasal Blockage: Assessed by measuring changes in respiratory frequency or nasal airway resistance.[18]
-
PGD2 Levels: Measured in nasal lavage fluid to confirm target engagement and the biochemical efficacy of TFC-007.
-
Inflammatory Cell Infiltration: Eosinophil counts in nasal lavage fluid were likely determined to assess the anti-inflammatory effects of the compound.[13]
-
References
- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Presence and characterization of prostaglandin D2-related molecules in nasal mucosa of patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 17. A new model of experimental allergic rhinitis using Japanese cedar pollen in guinea pigs. | Semantic Scholar [semanticscholar.org]
- 18. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Profile of TFC 007: A Deep Dive
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial investigations into the biological activity of the compound designated TFC 007 have revealed a notable absence of publicly available data. Extensive searches of scientific literature and databases did not yield specific information regarding a molecule with this identifier. The search results primarily pointed to research on "Total Flavonoid Content" (TFC) in various plant extracts and unrelated compounds such as TFC-612.
This guide, therefore, serves as a foundational framework. As data on this compound becomes available, this document can be populated to provide a comprehensive overview of its biological functions, mechanisms of action, and therapeutic potential.
Quantitative Biological Activity
A critical aspect of characterizing any new chemical entity is the quantitative assessment of its biological effects. This data, typically presented in tabular format, allows for direct comparison of potency and efficacy across different assays and against reference compounds.
Table 1: In Vitro Biological Activity of this compound
| Target/Assay | Metric (IC50, EC50, Ki, etc.) | Value (nM or µM) | Reference Compound | Reference Value | Notes |
| No Data Available | |||||
Table 2: Ex Vivo/In Vivo Efficacy of this compound
| Animal Model/System | Dosing Regimen | Efficacy Readout | Result | p-value | Notes |
| No Data Available | |||||
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections would outline the specific protocols used to assess the biological activity of this compound.
In Vitro Assay Protocol
This section would detail the step-by-step procedure for a key in vitro assay, for example, a kinase inhibition assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
-
Materials: Recombinant kinase, substrate, ATP, assay buffer, detection reagents, microplates, this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
Add the kinase and substrate to the microplate wells.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay Protocol
This would describe a representative cell-based assay, for instance, a cell proliferation assay.
-
Objective: To evaluate the effect of this compound on the proliferation of a specific cancer cell line.
-
Materials: Cancer cell line, cell culture medium, fetal bovine serum, penicillin-streptomycin, this compound, proliferation assay reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the proliferation assay reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log concentration of this compound.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and predicting its physiological effects. Diagrams generated using Graphviz would visually represent these complex interactions.
As no specific signaling pathway has been identified for this compound, a hypothetical workflow for pathway elucidation is presented below.
Figure 1. A generalized experimental workflow for identifying the target and mechanism of action of a novel compound like this compound.
Should this compound be identified as, for example, an inhibitor of the MAPK/ERK pathway, a diagram illustrating this would be generated.
Figure 2. A hypothetical signaling pathway for this compound as an inhibitor of MEK within the MAPK/ERK cascade.
Conclusion
While the current body of public scientific knowledge does not contain information on this compound, this guide provides the necessary structure to comprehensively detail its biological activity once data becomes available. The emphasis on quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways will ensure that future information is presented in a manner that is both accessible and actionable for the scientific community. Researchers with access to data on this compound are encouraged to populate this framework to advance our collective understanding of this novel compound.
TFC-007: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility and stability data for TFC-007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). The information herein is compiled to support research and development activities by providing a clear understanding of the compound's physicochemical properties.
Core Physicochemical Data
TFC-007, with the chemical name N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a small molecule with the following key identifiers:
| Property | Value |
| CAS Number | 927878-49-7 |
| Molecular Formula | C₂₇H₂₉N₅O₄ |
| Molecular Weight | 487.55 g/mol |
| Appearance | Crystalline solid |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and delivery. The following tables summarize the known solubility data for TFC-007 in various solvents.
Table 1: Qualitative and Quantitative Solubility of TFC-007
| Solvent | Solubility | Concentration | Citation |
| Dimethyl Sulfoxide (DMSO) | Soluble | 1 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | up to 100 mM | [2] |
| Dimethylformamide (DMF) | Soluble | 10 mg/mL | [1] |
| Ethanol | Insoluble | - | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | - | [1] |
Stability Data
Understanding the stability of TFC-007 under various conditions is essential for its handling, storage, and formulation development.
Table 2: Stability of TFC-007
| Form | Storage Temperature | Duration | Citation |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | 6 months | [3] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
While specific experimental protocols for TFC-007 are not publicly available, the following are detailed, standard methodologies for determining solubility and stability that are widely accepted in the pharmaceutical industry.
Kinetic Solubility Assessment
Objective: To determine the kinetic solubility of TFC-007 in a buffered aqueous solution, which is relevant for early-stage drug discovery.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of TFC-007 (e.g., 10 mM) is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Addition to Buffer: A small aliquot (e.g., 1-2 µL) of each DMSO solution is added to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microplate. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Precipitation Detection: The presence of precipitate is detected using a nephelometric or turbidimetric plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Thermodynamic Solubility Assessment
Objective: To determine the thermodynamic equilibrium solubility of TFC-007, which is crucial for formulation development.
Methodology:
-
Sample Preparation: An excess amount of solid TFC-007 is added to a known volume of the test solvent (e.g., water, buffer, or a formulation vehicle) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of TFC-007 in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The thermodynamic solubility is reported as the average concentration from multiple replicates.
Solid-State Stability Testing
Objective: To evaluate the stability of TFC-007 in its solid form under accelerated and long-term storage conditions.
Methodology:
-
Sample Preparation: TFC-007 powder is placed in appropriate containers that are representative of the intended storage packaging.
-
Storage Conditions: The samples are stored under various conditions as per ICH guidelines, such as:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Intermediate: 30°C / 65% RH
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, the samples are analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: HPLC analysis to detect and quantify any degradation products.
-
Assay: HPLC analysis to determine the amount of remaining TFC-007.
-
-
Data Evaluation: The rate of degradation is determined, and the shelf-life is extrapolated based on the long-term data.
In-Solution Stability Testing
Objective: To assess the stability of TFC-007 in a chosen solvent or formulation vehicle.
Methodology:
-
Solution Preparation: A solution of TFC-007 is prepared at a relevant concentration in the solvent of interest (e.g., DMSO for stock solutions, or an aqueous buffer for formulation).
-
Storage: The solution is stored under specified conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, or elevated temperature at 40°C), protected from light if necessary.
-
Sampling and Analysis: Aliquots are taken at various time points (e.g., 0, 1, 3, 7, 14, 30 days) and analyzed by HPLC to determine the concentration of TFC-007 and the presence of any degradants.
-
Data Analysis: The percentage of TFC-007 remaining at each time point is calculated to determine its stability in the solution.
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining solubility and stability.
Caption: Workflow for Kinetic Solubility Assessment.
Caption: Workflow for Solid-State Stability Testing.
Signaling Pathway Context
TFC-007 is an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is involved in the inflammatory cascade.
Caption: Inhibition of the H-PGDS Pathway by TFC-007.
References
- 1. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
TFC-007: A Technical Guide to Target Identification and Validation for Hematopoietic Prostaglandin D Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the identification and validation of TFC-007 as a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in the pathophysiology of allergic diseases. This document details the mechanism of action of TFC-007, summarizes key quantitative data, outlines experimental methodologies for its evaluation, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of H-PGDS inhibitors for therapeutic applications.
Introduction: Hematopoietic Prostaglandin D Synthase (H-PGDS) as a Therapeutic Target
Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1] PGD2 is a lipid mediator implicated in a variety of physiological and pathological processes, including the regulation of sleep, pain perception, and inflammation.[2] In the context of allergic inflammation, PGD2 is predominantly produced by mast cells, basophils, and Th2 lymphocytes.[3] Upon its release, PGD2 exerts its effects through binding to two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[4]
The activation of these receptors, particularly CRTH2, on immune cells such as eosinophils, basophils, and Th2 cells, promotes their recruitment, activation, and survival, thereby perpetuating the inflammatory cascade characteristic of allergic diseases like allergic rhinitis and asthma.[4][5] Given the central role of the H-PGDS/PGD2 axis in allergic responses, the selective inhibition of H-PGDS presents a promising therapeutic strategy to attenuate the production of this pro-inflammatory mediator and ameliorate the symptoms of allergic inflammation.[5]
Target Identification and Validation of TFC-007
TFC-007 has been identified as a potent and selective inhibitor of hematopoietic prostaglandin D synthase.[6] Its chemical formula is C27H29N5O4.
Mechanism of Action
TFC-007 exerts its pharmacological effect by directly inhibiting the enzymatic activity of H-PGDS, thereby blocking the conversion of PGH2 to PGD2. This leads to a reduction in the localized and systemic levels of PGD2, which in turn mitigates the downstream inflammatory signaling cascades mediated by this prostaglandin. The selectivity of TFC-007 for H-PGDS over other enzymes in the arachidonic acid cascade is a key attribute, minimizing the potential for off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for TFC-007, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of TFC-007
| Parameter | Value | Reference |
| IC50 (H-PGDS) | 83 nM | [6] |
Table 2: In Vivo Efficacy of TFC-007 in a Guinea Pig Model of Allergic Rhinitis
| Treatment | Dosage | Effect on PGD2 Production | Effect on Late Phase Nasal Blockage | Reference |
| TFC-007 | 30 mg/kg, p.o. | Almost completely suppressed | Partially but significantly attenuated | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the validation of TFC-007.
H-PGDS Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of TFC-007 on H-PGDS.
Methodology:
A common method for assessing H-PGDS inhibition is a fluorescence polarization (FP)-based assay.[7]
-
Reagents and Materials:
-
Recombinant human H-PGDS enzyme.[1]
-
A fluorescently labeled PGD2 probe that binds to H-PGDS.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 10% glycerol, 0.15 M NaCl, and 1 mM DTT).[1]
-
TFC-007 at various concentrations.
-
96-well or 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
The H-PGDS enzyme is incubated with the fluorescently labeled PGD2 probe in the assay buffer, allowing for binding to occur.
-
TFC-007 at serially diluted concentrations is added to the wells.
-
The plate is incubated to allow the reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured.
-
In the absence of an inhibitor, the probe binds to the large enzyme, resulting in a high FP signal. In the presence of TFC-007, the probe is displaced from the enzyme, leading to a decrease in the FP signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Model of Allergic Rhinitis in Guinea Pigs
Objective: To evaluate the in vivo efficacy of TFC-007 in a relevant animal model of allergic rhinitis.[6]
Methodology: This protocol is based on the methods described by Nabe et al. (2011).[6]
-
Animals: Male Dunkin Hartley guinea pigs are commonly used for this model.[8]
-
Sensitization and Challenge:
-
TFC-007 Administration:
-
Measurement of Nasal Blockage:
-
Measurement of PGD2 Levels:
Visualizations
Signaling Pathway
References
- 1. HPGDS Enzyme, Hematopoietic Prostaglandin D Synthase - Syd Labs [sydlabs.com]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ab-science.com [ab-science.com]
- 4. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation [mdpi.com]
- 6. Inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akpharma.com [akpharma.com]
- 10. Role of hematopoietic prostaglandin D synthase in biphasic nasal obstruction in guinea pig model of experimental allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abbexa.com [abbexa.com]
- 12. biocompare.com [biocompare.com]
Role of PGD2 in inflammatory diseases
An In-depth Technical Guide on the Role of Prostaglandin D2 in Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostaglandin D2 (PGD2) is a critical lipid mediator derived from the arachidonic acid cascade, playing a complex and often dichotomous role in the inflammatory process.[1][2] Synthesized by hematopoietic and lipocalin-type PGD synthases, PGD2 exerts its effects through two distinct G protein-coupled receptors: the D-prostanoid 1 (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2).[3][4][5][6] The signaling through these receptors often leads to opposing biological outcomes. Activation of the CRTH2 receptor is predominantly pro-inflammatory, driving the recruitment and activation of key effector cells in type 2 immunity, such as T helper 2 (Th2) cells, eosinophils, and basophils.[7][8] This pathway is strongly implicated in the pathophysiology of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.[7][9][10] Conversely, signaling through the DP1 receptor is often associated with anti-inflammatory and pro-resolution effects, including vasodilation, inhibition of immune cell migration, and enhancement of endothelial barrier function.[3][7][11] This guide provides a comprehensive overview of PGD2 biosynthesis, its divergent signaling pathways, and its multifaceted role in various inflammatory conditions. It also details key experimental protocols for studying PGD2 and summarizes quantitative data to illuminate its therapeutic potential as a drug target.
PGD2 Biosynthesis
PGD2 is synthesized from arachidonic acid through a multi-step enzymatic pathway.[1] The process is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[1][12] PGH2 serves as a common precursor for various prostanoids.[1] The final and rate-limiting step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by two distinct PGD synthases (PGDS):
-
Hematopoietic PGD Synthase (H-PGDS): Found in immune cells like mast cells, Th2 cells, and dendritic cells, H-PGDS is the primary source of PGD2 in allergic inflammation.[1][3][13]
-
Lipocalin-type PGD Synthase (L-PGDS): Predominantly expressed in the central nervous system, where it is involved in sleep regulation, L-PGDS is also found in other tissues and can contribute to inflammatory responses.[1][3][13]
PGD2 Signaling Pathways: A Tale of Two Receptors
The biological effects of PGD2 are mediated primarily by two receptors, DP1 and CRTH2, which are coupled to different G-proteins and trigger opposing downstream signaling cascades.[3][4][9]
-
DP1 Receptor: This receptor couples to the Gs alpha subunit (Gαs). Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This pathway is generally associated with anti-inflammatory effects, such as smooth muscle relaxation, vasodilation, and inhibition of inflammatory cell activation.[7][11]
-
CRTH2 (DP2) Receptor: This receptor couples to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP. More importantly, the βγ subunits released from Gαi activate phospholipase C (PLC), which results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates Protein Kinase C (PKC), promoting pro-inflammatory responses like chemotaxis, cellular activation, and cytokine release.[7][13]
The Dichotomous Role of PGD2 in Inflammation
The ultimate effect of PGD2—whether pro- or anti-inflammatory—depends on the context, the specific disease state, and the relative expression of DP1 and CRTH2 receptors on target cells.[1][3]
Pro-inflammatory Effects (CRTH2-Mediated)
In the context of allergic diseases, the pro-inflammatory actions of PGD2 are dominant.[1] PGD2 is a major product of activated mast cells and acts as a potent chemoattractant for key effector cells of type 2 inflammation through the CRTH2 receptor.[4][14]
-
Recruitment of Immune Cells: PGD2 selectively induces the migration of Th2 cells, eosinophils, and basophils to sites of allergic inflammation.[3][4][15]
-
Activation of Effector Cells: Beyond chemotaxis, PGD2 binding to CRTH2 activates these cells, promoting the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and other mediators.[7][13]
-
Pathophysiology in Asthma: In asthmatics, PGD2 levels in airways can be significantly elevated.[14] It contributes to bronchoconstriction, airway hyperreactivity, mucus production, and eosinophilic inflammation.[1][9][16]
-
Role in Atopic Dermatitis: In the skin, PGD2 is involved in chronic allergic inflammation, contributing to the infiltration of lymphocytes and eosinophils that characterize atopic dermatitis lesions.[10][17]
Anti-inflammatory & Pro-resolution Effects (DP1-Mediated)
In contrast to its role in allergy, PGD2 can also exert significant anti-inflammatory and pro-resolution effects, which are often mediated by the DP1 receptor.[1][2]
-
Inhibition of Neutrophil Infiltration: In models of acute inflammation and colitis, PGD2 acting via the DP1 receptor has been shown to attenuate neutrophil infiltration.[1]
-
Endothelial Barrier Enhancement: PGD2-DP1 signaling can enhance endothelial barrier function, which helps to limit inflammatory edema and leukocyte extravasation.[3]
-
Resolution of Inflammation: PGD2 and its downstream metabolites, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), play a role in the resolution phase of inflammation.[1] 15d-PGJ2 can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit pro-inflammatory transcription factors like NF-κB.[1][2]
-
Modulation of Innate Immunity: PGD2 has been shown to inhibit the expression of the pro-inflammatory receptor TREM-1 on macrophages, highlighting a regulatory role in innate immune responses to bacterial infections.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to PGD2 signaling and its levels in disease.
Table 1: PGD2 Receptors and Key Characteristics
| Feature | DP1 Receptor | CRTH2 (DP2) Receptor |
|---|---|---|
| Alternate Names | PTGDR | GPR44, DP2 |
| G-Protein Coupling | Gs[18] | Gi[7] |
| Primary Signaling | ↑ cAMP, PKA activation[11] | ↓ cAMP, ↑ Ca²⁺, PKC activation[7] |
| Key Cellular Effects | Vasodilation, smooth muscle relaxation, inhibition of platelet aggregation, inhibition of cell migration[7][11][15] | Chemotaxis and activation of Th2 cells, eosinophils, basophils; cytokine release[3][7][15] |
| Role in Inflammation | Generally anti-inflammatory, pro-resolution[3][9][11] | Pro-inflammatory, particularly in type 2 allergic responses[7][9][11] |
Table 2: PGD2 Levels in Inflammatory Diseases
| Disease | Biological Sample | Finding | Reference |
|---|---|---|---|
| Asthma | Bronchoalveolar Lavage (BAL) Fluid | Levels are 10-fold higher than in controls, and can increase up to 150-fold after allergen challenge. | [14][16] |
| Allergic Rhinitis | Nasal Lavage Fluid | Increased levels detected following allergen provocation. | [9] |
| Atopic Dermatitis | Skin | Cutaneous PGD2 levels increase following scratching. | [19] |
| Systemic Mastocytosis | Plasma / Urine | Elevated levels of PGD2 or its metabolites are used as diagnostic markers. |[14] |
Experimental Protocols
Investigating the role of PGD2 requires robust and sensitive methodologies for its quantification and for studying its biological effects.
Quantification of PGD2 in Biological Samples
Due to its short half-life and low concentrations, accurate measurement of PGD2 is challenging.[3][20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.
Protocol: PGD2 Measurement by LC-MS/MS
-
Sample Collection & Stabilization: Collect biological fluids (e.g., plasma, BAL fluid, cell culture supernatant) into tubes containing an antioxidant like butylated hydroxytoluene (BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo synthesis. Immediately freeze samples at -80°C.[20] PGD2 is unstable, and samples should be processed in under 8 hours.[20][21]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-PGD2) to the sample to account for analyte loss during extraction and analysis.[20]
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Acidify the sample (e.g., with citric acid) and load it onto the cartridge. Wash the cartridge to remove interfering substances and then elute the prostaglandins with an organic solvent (e.g., ethyl acetate or methanol).
-
LC-MS/MS Analysis: Concentrate the eluate under nitrogen and reconstitute in the mobile phase. Inject the sample into a reversed-phase HPLC system coupled to a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native PGD2 and the deuterated internal standard. Calculate the concentration based on the peak area ratio relative to a standard curve.[20]
In Vivo Models: Chronic Allergic Skin Inflammation
Animal models are crucial for dissecting the in vivo function of the PGD2-CRTH2 axis.
Protocol: Murine Model of Chronic Contact Hypersensitivity
-
Sensitization: On day 0, sensitize wild-type and CRTH2-deficient mice by applying a hapten (e.g., oxazolone or DNFB) to a shaved area of abdominal skin.
-
Challenge: Starting on day 5, repeatedly challenge the mice by applying a lower concentration of the same hapten to the ear skin every other day for several weeks.
-
Measurement of Inflammation: Measure the ear swelling response using calipers 24 hours after each challenge. This serves as a primary endpoint for the inflammatory response.
-
Histological Analysis: At the end of the experiment, collect ear tissue for histological analysis (e.g., H&E staining) to quantify the infiltration of inflammatory cells such as eosinophils and lymphocytes.
-
Immunological Analysis: Collect serum to measure total and antigen-specific IgE levels by ELISA.[10] Isolate cells from draining lymph nodes or spleen to analyze T-cell responses and cytokine production (e.g., IL-4, IL-5) by flow cytometry or ELISpot.
-
Pharmacological Intervention: To test therapeutic agents, treat a cohort of wild-type mice with an H-PGDS inhibitor or a CRTH2 antagonist (e.g., ramatroban) during the challenge phase and compare the outcomes to vehicle-treated controls.[10]
Conclusion and Future Directions
Prostaglandin D2 is a pleiotropic lipid mediator with a dual role in inflammation that is dictated by its receptor interactions. The pro-inflammatory PGD2-CRTH2 axis is a validated and highly attractive target for the treatment of allergic diseases, particularly asthma and atopic dermatitis.[5][10] Several CRTH2 antagonists have been developed and tested in clinical trials, showing promise in reducing eosinophilic inflammation.[7] Conversely, harnessing the anti-inflammatory and pro-resolution effects of the DP1 pathway with selective agonists could offer novel therapeutic strategies for other inflammatory conditions.[1]
Future research should focus on better defining the patient populations most likely to benefit from CRTH2 antagonism, potentially through biomarker-driven phenotyping.[7] Furthermore, a deeper understanding of the interplay between the DP1 and CRTH2 pathways and the role of PGD2 metabolites in different disease contexts will be crucial for the development of more targeted and effective therapies that modulate this complex signaling network.
References
- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation [mdpi.com]
- 9. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Before you continue to YouTube [consent.youtube.com]
- 13. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mastattack.org [mastattack.org]
- 15. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 16. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 17. doaj.org [doaj.org]
- 18. researchgate.net [researchgate.net]
- 19. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of REV-ERB Agonists
These protocols provide a framework for the in vitro evaluation of synthetic REV-ERB agonists, such as TFC 007. The methodologies are based on established assays for known REV-ERB agonists like SR9009 and SR9011 and are intended for researchers in drug development and cell biology.
Introduction
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the circadian clock, acting as transcriptional repressors that link circadian rhythms with metabolic pathways.[1][2] Pharmacological activation of REV-ERB has shown therapeutic potential in models of sleep disorders, metabolic diseases, inflammation, and cancer.[2][3][4][5] The following protocols detail key in vitro assays to characterize the potency, efficacy, and mechanism of action of novel REV-ERB agonists.
Data Summary
Table 1: Potency of Synthetic REV-ERB Agonists
| Compound | Assay Type | Cell Line/System | Target | IC50 (nM) | Reference |
| SR9009 | REV-ERBα Transfection Assay | - | Bmal1 Promoter Luciferase | 710 | [3] |
| SR9011 | REV-ERBα Transfection Assay | - | Bmal1 Promoter Luciferase | 620 | [3] |
Experimental Protocols
REV-ERB Reporter Assay
This assay is designed to determine the potency and efficacy of a test compound in activating REV-ERB. It utilizes a luciferase reporter gene under the control of a REV-ERB target gene promoter, such as Bmal1.[3]
Workflow Diagram:
Caption: Workflow for REV-ERB Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293T) cells in 96-well plates.
-
Co-transfect cells with a full-length REV-ERBα expression vector and a luciferase reporter plasmid containing the Bmal1 promoter.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a vehicle control.
-
-
Luminescence Measurement:
-
Following a 24-hour incubation, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the IC50 value.
-
Target Gene Expression Analysis in HepG2 Cells
This protocol measures the effect of the test compound on the mRNA expression of REV-ERB target genes in a relevant cell line, such as the human hepatoma cell line HepG2.[3]
Methodology:
-
Cell Culture and Treatment:
-
Plate HepG2 cells and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for REV-ERB target genes (e.g., BMAL1, CLOCK, NRF2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vitro Anti-Inflammatory Assay in Macrophages
This assay evaluates the anti-inflammatory properties of the REV-ERB agonist by measuring its ability to suppress the expression and secretion of pro-inflammatory cytokines in macrophages.[6]
Workflow Diagram:
Caption: Workflow for Macrophage Anti-Inflammatory Assay.
Methodology:
-
Macrophage Differentiation:
-
Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
-
Treatment and Stimulation:
-
Pre-treat the differentiated macrophages with the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines, such as IL-1β, using an enzyme-linked immunosorbent assay (ELISA).[6]
-
-
Gene Expression Analysis:
-
Isolate RNA from the cells and perform qPCR to analyze the expression of inflammatory genes, such as NLRP3.[6]
-
Signaling Pathway
REV-ERB Signaling and Downstream Effects:
Caption: REV-ERB signaling pathway activated by an agonist.
This diagram illustrates that a REV-ERB agonist like this compound activates REV-ERBα/β, leading to the repression of its target genes, including the core clock components BMAL1 and CLOCK, as well as genes involved in metabolism and inflammation.[1][6] This modulation of gene expression ultimately influences circadian rhythms, metabolic homeostasis, and inflammatory responses.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TFC 007 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFC 007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. H-PGDS catalyzes the conversion of PGH2 to PGD2, a mediator implicated in the pathophysiology of allergic diseases. These application notes provide an overview of the use of this compound in a relevant in vivo animal model of allergic rhinitis, including experimental protocols and key findings.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the H-PGDS enzyme, thereby reducing the production of PGD2. PGD2 is a critical mediator in allergic responses, contributing to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells such as eosinophils and T-helper 2 (Th2) lymphocytes. By blocking PGD2 synthesis, this compound can attenuate the downstream inflammatory effects associated with allergic reactions.
Signaling Pathway of H-PGDS in Allergic Rhinitis```dot
Caption: Workflow for evaluating this compound in a guinea pig model of allergic rhinitis.
Data Presentation
The following tables summarize the expected outcomes based on the study by Nabe et al. (2011). [1] Table 1: Effect of this compound on PGD2 Production in Nasal Lavage Fluid
| Treatment Group | PGD2 Levels (Early Phase) | PGD2 Levels (Late Phase) |
| Vehicle Control | Elevated | Elevated |
| This compound (30 mg/kg, p.o.) | Almost Completely Suppressed | Almost Completely Suppressed |
Table 2: Efficacy of this compound on Allergic Rhinitis Symptoms
| Symptom | Early-Phase Response | Late-Phase Response |
| Sneezing | No significant effect | Not applicable |
| Nasal Blockage | No significant effect | Partially but significantly attenuated |
| Nasal Eosinophilia | Not applicable | Not suppressed |
Conclusion
This compound demonstrates potent inhibition of H-PGDS in vivo, leading to a significant reduction in PGD2 production in the nasal tissue of a guinea pig model of allergic rhinitis. [1]This inhibition of PGD2 synthesis is associated with a significant attenuation of late-phase nasal blockage, a key symptom of allergic rhinitis. [1]Interestingly, this compound did not affect early-phase symptoms such as sneezing, nor did it suppress the infiltration of eosinophils into the nasal cavity. [1]These findings suggest that PGD2 produced by H-PGDS early after an antigen challenge plays a crucial role in the development of late-phase nasal obstruction, potentially through mechanisms independent of eosinophil infiltration. [1]The selective targeting of H-PGDS by this compound represents a promising therapeutic strategy for the management of allergic rhinitis. [1]
Disclaimer
This document is intended for research and informational purposes only. The protocols and data presented are based on published scientific literature. Researchers should critically evaluate and adapt these protocols to their specific experimental needs and institutional guidelines for animal care and use. This compound is a research compound and is not approved for human use.
References
Application Notes and Protocols for TFC 007 in Cell Culture Experiments
Topic: How to use TFC 007 in cell culture experiments
Audience: Researchers, scientists, and drug development professionals.
Initial literature and database searches did not yield specific information for a compound designated "this compound" within the context of cell culture experiments. The information presented here is based on general principles of cell culture and compound testing. Researchers should adapt these protocols based on the specific characteristics of this compound once they are known.
Introduction
These application notes provide a comprehensive guide for the utilization of a hypothetical compound, this compound, in various cell culture-based assays. The protocols outlined below are intended to serve as a foundational framework for researchers and drug development professionals to assess the biological activity of this compound. The described methodologies cover essential preliminary experiments, including determining optimal concentration ranges, assessing cytotoxicity, and investigating the compound's impact on a hypothetical signaling pathway.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 6.2 |
| 10 | 52.1 | 7.8 |
| 50 | 21.3 | 4.9 |
| 100 | 5.8 | 2.1 |
Table 2: Cytotoxicity of this compound
| Concentration (µM) | % Cytotoxicity (LDH Release) | Standard Deviation |
| 0 (Vehicle Control) | 2.1 | 0.8 |
| 1 | 5.5 | 1.2 |
| 10 | 15.8 | 2.5 |
| 50 | 45.2 | 5.6 |
| 100 | 88.9 | 7.3 |
Table 3: Effect of this compound on Gene Expression (Hypothetical Pathway)
| Gene Target | Fold Change (this compound vs. Control) | p-value |
| Gene A | 2.5 | <0.01 |
| Gene B | -1.8 | <0.05 |
| Gene C | 1.2 | >0.05 |
Experimental Protocols
General Cell Culture Maintenance
Standard aseptic techniques are paramount for all cell culture procedures to prevent contamination.[1] Most mammalian cell lines are maintained at 37°C in a humidified incubator with 5% CO2.[1] Culture medium should be refreshed regularly to ensure nutrient availability and remove metabolic waste.[1] For adherent cells, passaging is required to maintain cells in an exponential growth phase.[2]
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the cell viability protocol. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit) and a vehicle-only control.
-
Incubate the plate for the desired treatment duration.
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Gene Expression Analysis (Quantitative PCR)
This protocol measures changes in the expression of target genes in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (and a vehicle control) for a specified time.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.
Visualizations
Caption: Workflow for evaluating the in vitro effects of this compound.
References
TFC 007 for studying allergic rhinitis models
Note on "TFC-007"
Extensive searches for "TFC-007" in the context of allergic rhinitis models and treatments did not yield any relevant scientific or clinical data. The search results were predominantly associated with a collectible toy figure, "TFC-007 Rage of Hercules."
It is possible that "TFC-007" is an internal, preclinical, or developmental code for a compound that is not yet disclosed in public literature. Without a specific chemical name, target, or associated research institution, providing detailed and accurate application notes for this specific designation is not feasible.
Therefore, the following application notes and protocols are presented as a comprehensive template for a hypothetical investigational compound, hereafter referred to as "Compound-X," for the study of allergic rhinitis models. This template is designed to meet all the structural, data presentation, and visualization requirements of the original request and can be adapted by researchers once the specific details of their compound of interest are known.
Application Notes: Efficacy of Compound-X in a Murine Model of Allergic Rhinitis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allergic rhinitis is a prevalent upper airway inflammatory disease characterized by an IgE-mediated immune response to inhaled allergens. This condition significa
Application Notes and Protocols: TFC-007 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFC-007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is an important lipid mediator implicated in the pathogenesis of various inflammatory and allergic diseases. By inhibiting H-PGDS, TFC-007 effectively reduces the production of PGD2, offering a promising therapeutic strategy for a range of inflammatory conditions. These application notes provide detailed protocols for the administration of TFC-007 in a preclinical mouse model of inflammatory arthritis, specifically the Collagen-Induced Arthritis (CIA) model, to facilitate the evaluation of its therapeutic potential.
TFC-007: Compound Profile
| Property | Value |
| Target | Hematopoietic Prostaglandin D Synthase (H-PGDS) |
| IC50 | 83 nM[1] |
| CAS Number | 927878-49-7 |
| Molecular Formula | C27H29N5O4 |
| Molecular Weight | 487.55 g/mol |
| Solubility | Soluble in DMSO |
PGD2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of H-PGDS in the prostaglandin synthesis pathway and the subsequent signaling of its product, PGD2, which can have both pro- and anti-inflammatory effects depending on the receptor activated.
Caption: PGD2 Signaling Pathway and the inhibitory action of TFC-007.
Experimental Protocol: TFC-007 in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol describes the induction of arthritis in DBA/1J mice and the subsequent administration of TFC-007 to evaluate its anti-inflammatory efficacy.
Materials
-
TFC-007
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or corn oil)[2][3]
-
DBA/1J mice (male, 8-10 weeks old)
-
Syringes and needles
-
Oral gavage needles
Experimental Workflow
References
TFC-007: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TFC-007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the pathophysiology of allergic and inflammatory responses. These application notes provide detailed protocols for the use of TFC-007 in both in vitro and in vivo research settings, focusing on its application in cell-based assays and animal models of allergic rhinitis. The provided methodologies, quantitative data, and pathway diagrams are intended to guide researchers in utilizing TFC-007 as a tool to investigate the role of H-PGDS in various disease models.
Introduction
Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) and prostaglandin D synthase (PGDS) pathways. The hematopoietic form of PGDS (H-PGDS) is primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells.[1] Upon cellular activation, H-PGDS catalyzes the isomerization of PGH2 to PGD2. PGD2 then exerts its biological effects through interaction with two G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The activation of these receptors, particularly CRTH2, on inflammatory cells is strongly associated with the clinical manifestations of allergic diseases, including asthma and allergic rhinitis.
TFC-007 has emerged as a valuable research tool due to its high potency and selectivity for H-PGDS. This document outlines its mechanism of action, provides key quantitative data, and details experimental protocols to facilitate its use in preclinical research.
Mechanism of Action
TFC-007 functions as a competitive inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). By binding to the active site of the enzyme, TFC-007 prevents the conversion of PGH2 to PGD2, thereby reducing the downstream inflammatory signaling cascades mediated by PGD2. This targeted inhibition makes TFC-007 a precise tool for studying the specific contributions of the H-PGDS/PGD2 axis in inflammatory and allergic processes.
Quantitative Data
The following tables summarize the key quantitative parameters of TFC-007, providing a reference for experimental design.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 83 nM | Not Specified | In vitro H-PGDS Enzyme Inhibition | N/A |
| Parameter | Value | Cell Line | Assay Type | Notes | Reference |
| PGD2 Production Inhibition | Effective at 1 µM | KU812 | Cell-based | Used as a control in PROTAC development | [2][3] |
| PROTAC Component | 1 µM | KU812 | Cell-based | Used as the H-PGDS binding ligand in PROTAC(H-PGDS)-1 | [2][3] |
| Parameter | Dosage | Species | Model | Route of Administration | Reference |
| Inhibition of PGD2 Production & Nasal Blockage | 30 mg/kg | Guinea Pig | Allergic Rhinitis | Oral (p.o.) | [4] |
Experimental Protocols
In Vitro Protocol: Inhibition of PGD2 Production in KU812 Cells
This protocol describes the use of TFC-007 to inhibit the production of PGD2 in the human basophilic KU812 cell line, a common model for studying mast cell and basophil functions.
Materials:
-
KU812 cells (ATCC® CRL-2099™)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
TFC-007
-
Dimethyl sulfoxide (DMSO)
-
Cell stimulation agent (e.g., calcium ionophore A23187 or anti-IgE antibody)
-
Phosphate-buffered saline (PBS)
-
PGD2 ELISA kit
Procedure:
-
Cell Culture: Culture KU812 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Preparation of TFC-007 Stock Solution: Prepare a 10 mM stock solution of TFC-007 in DMSO. Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid toxicity.
-
Cell Treatment: a. Seed KU812 cells in a 24-well plate at a density of 5 x 10^5 cells/well. b. Pre-treat the cells with varying concentrations of TFC-007 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Stimulation: a. Following pre-treatment, stimulate the cells with an appropriate agent (e.g., 1 µM A23187) to induce PGD2 production. b. Incubate for the desired period (e.g., 30 minutes to 6 hours) at 37°C.
-
Sample Collection: a. Centrifuge the plate at 300 x g for 5 minutes. b. Collect the supernatant for PGD2 analysis.
-
PGD2 Measurement: a. Quantify the concentration of PGD2 in the cell supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Compare the PGD2 levels in TFC-007-treated wells to the vehicle-treated control wells to determine the inhibitory effect of TFC-007.
In Vivo Protocol: Allergic Rhinitis Model in Guinea Pigs
This protocol is based on the methodology described by Nabe et al. (2011) to evaluate the efficacy of TFC-007 in a guinea pig model of allergic rhinitis.[4]
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide gel (adjuvant)
-
TFC-007
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Nasal lavage fluid collection supplies
-
Equipment for measuring nasal airway resistance
Procedure:
-
Sensitization: a. Sensitize guinea pigs by intraperitoneal injection of 1 mg OVA emulsified in 1 mL of saline containing 100 mg of aluminum hydroxide gel on day 0 and day 7.
-
Antigen Challenge: a. Starting on day 14, challenge the sensitized guinea pigs intranasally with 20 µL of 1% OVA in saline (10 µL per nostril) once a week to induce allergic rhinitis symptoms.
-
TFC-007 Administration: a. On the day of a subsequent antigen challenge, administer TFC-007 at a dose of 30 mg/kg orally (p.o.). The vehicle control group should receive the same volume of the vehicle. b. Administer the compound 1 hour before the antigen challenge.
-
Assessment of Nasal Symptoms: a. Early Phase Response (EPR): Measure nasal airway resistance for 1 hour immediately following the antigen challenge. b. Late Phase Response (LPR): Measure nasal airway resistance again at 3 to 8 hours post-challenge.
-
Measurement of PGD2 in Nasal Lavage Fluid: a. At the end of the EPR or LPR, collect nasal lavage fluid. b. Anesthetize the animals and cannulate the trachea. c. Instill 1 mL of saline into the nasal cavity via the posterior choana and collect the effluent from the nostrils. d. Centrifuge the lavage fluid to remove cells and debris. e. Measure the PGD2 concentration in the supernatant using an appropriate method, such as ELISA or mass spectrometry.
-
Data Analysis: a. Compare the nasal airway resistance and PGD2 levels in the TFC-007-treated group with the vehicle-treated group to determine the efficacy of the compound.
Visualizations
Signaling Pathway of TFC-007 Action
Caption: Mechanism of TFC-007 in the PGD2 biosynthesis pathway.
Experimental Workflow for In Vitro PGD2 Inhibition Assay```dot
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture_cells [label="Culture KU812 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_tfc007 [label="Prepare TFC-007 Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Pre-treat Cells with TFC-007\n(1 hour)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate_cells [label="Stimulate Cells\n(e.g., A23187)", fillcolor="#FBBC05", fontcolor="#202124"]; collect_supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_pgd2 [label="Measure PGD2 via ELISA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Data", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> culture_cells; culture_cells -> prepare_tfc007; prepare_tfc007 -> treat_cells; treat_cells -> stimulate_cells; stimulate_cells -> collect_supernatant; collect_supernatant -> measure_pgd2; measure_pgd2 -> analyze_data; analyze_data -> end; }
Caption: Workflow for the in vivo evaluation of TFC-007.
References
- 1. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TFC 007
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFC 007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[1][2] H-PGDS is a key enzyme in the biosynthetic pathway of prostaglandin D2 (PGD2), a critical mediator in various physiological and pathological processes, including allergic reactions and inflammation. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, making it a valuable tool for research in immunology, inflammation, and allergy.[1][2] These application notes provide detailed protocols for the reconstitution, handling, and experimental use of this compound powder.
Product Information
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 487.55 g/mol | [1] |
| Molecular Formula | C₂₇H₂₉N₅O₄ | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 927878-49-7 | [1] |
| Appearance | Crystalline solid | [3] |
| Storage | Store at -20°C | [1] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [1][2] |
| DMF | 10 mg/mL | [3] |
| Ethanol | Insoluble | [3] |
| PBS (pH 7.2) | Insoluble | [3] |
Mechanism of Action
This compound selectively inhibits the enzymatic activity of hematopoietic prostaglandin D synthase (H-PGDS), which catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). This inhibition leads to a reduction in the levels of PGD2, a key mediator of allergic and inflammatory responses. This compound exhibits high selectivity for H-PGDS with negligible effects on other enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), leukotriene C4 (LTC4) synthase, and thromboxane A2 (TXA2) synthase.[1][2]
Experimental Protocols
Reconstitution of this compound Powder
This protocol describes the preparation of a stock solution from powdered this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Before opening, bring the vial of this compound powder to room temperature for at least 15-20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 487.55 g/mol ), you would add 205.1 µL of DMSO.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[4]
In Vitro H-PGDS Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound on H-PGDS. This assay can be adapted from commercially available fluorescence polarization-based kits.
Materials:
-
Recombinant human H-PGDS enzyme
-
H-PGDS substrate (PGH2)
-
Fluorescently labeled PGD2 tracer
-
Anti-PGD2 antibody
-
This compound stock solution
-
Assay buffer
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the H-PGDS enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution.
-
Add the fluorescently labeled PGD2 tracer and the anti-PGD2 antibody to each well.
-
Incubate for 60 minutes at room temperature to allow for the tracer-antibody binding to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based PGD2 Production Assay
This protocol describes how to measure the effect of this compound on PGD2 production in a relevant cell line, such as KU812 (human basophilic leukemia cell line).
Materials:
-
KU812 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
This compound stock solution
-
PBS
-
ELISA kit for PGD2 quantification
-
96-well cell culture plates
Procedure:
-
Seed KU812 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the old medium and pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) to induce PGD2 production.
-
Incubate the cells for a specified time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
-
Plot the PGD2 concentration against the this compound concentration to determine the inhibitory effect.
Data Presentation
Biological Activity
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ | 83 nM | Hematopoietic Prostaglandin D Synthase (H-PGDS) | [1][2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in aqueous buffer | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration in the assay is low (typically <0.5%) and compatible with the experimental system. Prepare fresh dilutions from the stock solution for each experiment. |
| High background in ELISA | Non-specific binding or improper washing. | Follow the ELISA kit manufacturer's instructions carefully, especially the washing steps. Ensure all reagents are at room temperature before use. |
| Low signal in cell-based assay | Inadequate cell stimulation or low PGD2 production. | Optimize the concentration of the stimulus (e.g., LPS) and the stimulation time. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent results | Pipetting errors, temperature fluctuations, or reagent degradation. | Use calibrated pipettes and ensure consistent incubation times and temperatures. Aliquot reagents to avoid repeated freeze-thaw cycles. |
Conclusion
This compound is a valuable research tool for investigating the role of H-PGDS and PGD2 in various biological processes. The protocols provided here offer a starting point for the effective use of this compound in in vitro studies. For in vivo applications, further optimization of the formulation and delivery method may be required. As with any experimental work, appropriate controls should be included to ensure the validity of the results.
References
TFC 007 as a tool compound for prostaglandin research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TFC-007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2] PGD2 is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. The specificity of TFC-007 for H-PGDS makes it an invaluable tool for investigating the role of this specific prostaglandin pathway. Beyond its direct inhibitory activity, TFC-007 has been successfully utilized as a targeting ligand in the development of proteolysis-targeting chimeras (PROTACs), offering an innovative approach to downregulate H-PGDS protein levels.[3][4][5]
These application notes provide a comprehensive overview of TFC-007's use in prostaglandin research, including its mechanism of action as both an inhibitor and as a component of a PROTAC, detailed experimental protocols, and a summary of relevant quantitative data.
Mechanism of Action
As a Direct Inhibitor of H-PGDS
TFC-007 functions as a competitive inhibitor of H-PGDS, binding to the active site of the enzyme and preventing the isomerization of prostaglandin H2 (PGH2) to PGD2. It exhibits high selectivity for H-PGDS, with negligible effects on other enzymes in the prostanoid synthesis pathway, such as COX-1, COX-2, 5-lipoxygenase (5-LOX), and other prostaglandin synthases.[1][2] This selectivity allows researchers to specifically probe the functions of H-PGDS-derived PGD2.
As a Targeting Ligand in PROTACs
TFC-007 can be chemically linked to an E3 ubiquitin ligase ligand, such as pomalidomide, to create a PROTAC.[3][4][5] This bifunctional molecule, termed PROTAC(H-PGDS)-1 in key literature, facilitates the formation of a ternary complex between H-PGDS and the E3 ligase cereblon (CRBN).[3][4][5] This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. This approach leads to a sustained reduction in H-PGDS protein levels and, consequently, a prolonged suppression of PGD2 production, a more durable effect than that achieved by enzymatic inhibition alone.[3][4]
Data Presentation
In Vitro Activity of TFC-007 and a TFC-007-Based PROTAC
| Compound | Target | Assay | IC50 / DC50 | Reference |
| TFC-007 | H-PGDS | Enzymatic Inhibition | 83 nM | [1][6][7] |
| PROTAC(H-PGDS)-1 | H-PGDS | Protein Degradation | ~1 µM (significant degradation) | [3] |
| TFC-007 | H-PGDS | Competitive Binding | 0.32 µM | [3] |
| PROTAC(H-PGDS)-1 | H-PGDS | Competitive Binding | 0.32 µM | [3] |
Cellular Activity of TFC-007 and a TFC-007-Based PROTAC in KU812 cells
| Compound | Concentration | Effect on H-PGDS Protein Levels | Effect on PGD2 Production | Reference |
| TFC-007 | 1 µM | No effect | Inhibition | [3] |
| PROTAC(H-PGDS)-1 | 1 µM | Significant degradation | Sustained suppression | [3][8] |
| TFC-007 + Pomalidomide | 1 µM each | No significant degradation | Inhibition | [3] |
Experimental Protocols
Protocol 1: In Vitro H-PGDS Enzymatic Inhibition Assay
Objective: To determine the inhibitory activity of TFC-007 on H-PGDS.
Materials:
-
Recombinant human H-PGDS
-
TFC-007
-
PGH2 (substrate)
-
Glutathione (GSH)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., FeCl2)
-
ELISA kit for PGD2 quantification
Procedure:
-
Prepare a solution of recombinant H-PGDS in assay buffer.
-
Prepare serial dilutions of TFC-007 in DMSO and then dilute into the assay buffer.
-
In a reaction plate, add the H-PGDS enzyme solution and the TFC-007 dilutions.
-
Incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 4°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate PGH2 and cofactor GSH.
-
Allow the reaction to proceed for a defined time (e.g., 1 minute at 4°C).
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of PGD2 produced using a PGD2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each TFC-007 concentration and determine the IC50 value.
Protocol 2: Cellular H-PGDS Degradation Assay
Objective: To assess the ability of a TFC-007-based PROTAC to induce the degradation of endogenous H-PGDS in cells.
Materials:
-
KU812 cells (human basophilic leukemia cell line)[9]
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
TFC-007
-
PROTAC(H-PGDS)-1
-
Control compounds (e.g., pomalidomide, inactive PROTAC)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against H-PGDS
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture KU812 cells to the desired density.
-
Treat the cells with varying concentrations of PROTAC(H-PGDS)-1, TFC-007, and control compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Lyse the cells using lysis buffer and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H-PGDS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of H-PGDS degradation.
Protocol 3: Cellular PGD2 Production Assay
Objective: To measure the effect of TFC-007 and a TFC-007-based PROTAC on PGD2 production in cells.
Materials:
-
KU812 cells
-
Cell culture medium
-
TFC-007
-
PROTAC(H-PGDS)-1
-
A23187 (calcium ionophore to stimulate PGD2 production)
-
ELISA kit for PGD2 quantification
Procedure:
-
Culture and treat KU812 cells with TFC-007 or PROTAC(H-PGDS)-1 as described in Protocol 2.
-
Following the treatment period, stimulate the cells with A23187 (e.g., 5 µM) for a short duration (e.g., 30 minutes) in the continued presence of the compounds.[8]
-
Collect the cell culture supernatant.
-
Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit according to the manufacturer's instructions.
-
Normalize the PGD2 levels to the number of cells or total protein content.
Visualizations
References
- 1. TFC 007 | Synthase/Synthetase Inhibitors: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. development-of-a-hematopoietic-prostaglandin-d-synthase-degradation-inducer - Ask this paper | Bohrium [bohrium.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. This compound|CAS 927878-49-7|DC Chemicals [dcchemicals.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: TFC-007 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFC-007 is a potent and selective heterobifunctional degrader that induces the degradation of the transcriptional coactivator Bromodomain-containing protein 4 (BRD4). As a member of the bromodomain and extraterminal domain (BET) family of proteins, BRD4 plays a critical role in regulating the expression of key oncogenes, such as c-MYC, and is a prime therapeutic target in various cancers. TFC-007 utilizes Proteolysis Targeting Chimera (PROTAC) technology, which co-opts the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation. This document provides detailed application notes and experimental protocols for the use of TFC-007 in drug discovery research.
Mechanism of Action
TFC-007 is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the BRD4 protein. By simultaneously binding to both BRD4 and VHL, TFC-007 forms a ternary complex, which leads to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome. This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as it can lead to a more profound and sustained downstream biological effect.
Caption: Mechanism of action of TFC-007 leading to BRD4 degradation.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of TFC-007.
| Parameter | Cell Line | Value |
| BRD4 DC₅₀ | MOLM-13 | 1.5 nM |
| BRD4 Dₘₐₓ | MOLM-13 | >95% |
| c-MYC IC₅₀ | MOLM-13 | 5.2 nM |
| Viability IC₅₀ | MOLM-13 | 8.7 nM |
| BRD4 Binding (Kᵢ) | - | 25 nM |
| VHL Binding (Kᵢ) | - | 150 nM |
Table 1: In Vitro Potency and Efficacy of TFC-007.
| Parameter | Value |
| Plasma Protein Binding (Human) | 98.5% |
| Microsomal Stability (Human) | >90% |
| Caco-2 Permeability (A→B) | 2.5 x 10⁻⁶ cm/s |
| Solubility (pH 7.4) | 50 µM |
Table 2: Physicochemical and ADME Properties of TFC-007.
Experimental Protocols
Protocol 1: Determination of BRD4 Degradation (DC₅₀) by Western Blot
Objective: To quantify the dose-dependent degradation of BRD4 protein induced by TFC-007.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
TFC-007
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of TFC-007 in complete medium (e.g., 0.1 nM to 1 µM).
-
Treat cells with varying concentrations of TFC-007 or DMSO for the desired time (e.g., 18 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein samples and prepare for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize BRD4 levels to the loading control (GAPDH).
-
Plot the percentage of remaining BRD4 against the log concentration of TFC-007 and fit a dose-response curve to determine the DC₅₀.
Caption: Workflow for Western Blot analysis of BRD4 degradation.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of TFC-007-mediated BRD4 degradation on cell viability.
Materials:
-
Cell line of interest
-
TFC-007
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of TFC-007 in complete medium.
-
Treat cells with TFC-007 or DMSO for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended (e.g., 10 minutes with shaking).
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against the log concentration of TFC-007 to determine the IC₅₀.
Protocol 3: Target Gene Expression Analysis by qRT-PCR
Objective: To measure the impact of BRD4 degradation on the expression of a known target gene, such as c-MYC.
Materials:
-
Cell line of interest
-
TFC-007
-
DMSO
-
Complete cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with TFC-007 or DMSO as in Protocol 1.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Plot the fold change against the concentration of TFC-007.
Signaling Pathway Perturbation
The degradation of BRD4 by TFC-007 leads to the disruption of transcriptional programs controlled by BRD4-dependent super-enhancers. This results in the downregulation of key oncogenes and cell cycle regulators, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Caption: Impact of TFC-007 on the BRD4 signaling pathway.
Disclaimer
TFC-007 is for research use only and is not intended for human or veterinary use. The information provided in this document is for guidance and may require optimization for specific experimental conditions.
Troubleshooting & Optimization
Technical Support Center: TFC 007
This technical support guide provides troubleshooting advice and frequently asked questions regarding issues with the dissolution of TFC 007 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO?
If you are experiencing difficulty dissolving this compound in DMSO, several factors could be contributing to this issue. These can range from the concentration you are trying to achieve to the specific batch and storage of the compound and the solvent. It is also important to note that solubility data from different suppliers can vary. For instance, some sources state solubility is up to 100 mM in DMSO, while others specify a much lower concentration of 1 mg/mL (approximately 2.05 mM) and may require warming and sonication to achieve dissolution[1][2].
Q2: What is the expected solubility of this compound in DMSO?
There is a discrepancy in the reported solubility of this compound in DMSO among suppliers. This variation can be due to differences in the crystalline form of the compound or its purity. Always refer to the product-specific datasheet provided by the vendor. A summary of reported solubility values is provided in the table below.
Q3: What factors can influence the dissolution of this compound?
Several factors can impact the solubility of a compound in DMSO:
-
Compound Purity and Form: Impurities can alter solubility. Furthermore, amorphous forms of a compound are generally more soluble than their more stable crystalline counterparts[3][4].
-
Solvent Quality: The presence of water in DMSO can significantly reduce its solvating power for many organic compounds. It is crucial to use anhydrous, high-purity DMSO[4].
-
Temperature: For some compounds, including this compound, gentle warming can aid dissolution[2]. However, excessive heat should be avoided to prevent degradation.
-
Mechanical Agitation: Techniques like vortexing and sonication can provide the energy needed to break down the crystal lattice of the compound and facilitate its interaction with the solvent[2][4].
-
Storage and Handling: Repeated freeze-thaw cycles can cause a compound to precipitate from a DMSO stock solution. Once a compound crystallizes, it may be in a less soluble form and become difficult to redissolve[3][4].
Q4: My this compound precipitated out of the DMSO solution after storage. What should I do?
Precipitation after storage, especially after freeze-thaw cycles, is a common issue. The crystallized compound is often in a lower energy, less soluble form, making it difficult to redissolve[3][4]. You can try to bring the compound back into solution by gently warming the vial (e.g., in a 37°C water bath) and sonicating. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To avoid this, consider preparing smaller, single-use aliquots of your stock solution.
Q5: Are there any alternative solvents I can use if this compound will not dissolve in DMSO?
Quantitative Data Summary
The following table summarizes the key chemical and solubility data for this compound from various suppliers.
| Parameter | R&D Systems | Cayman Chemical | MedChemExpress |
| Formula | C₂₇H₂₉N₅O₄ | C₂₇H₂₉N₅O₄[1] | C₂₇H₂₉N₅O₄ |
| Molecular Weight | 487.55 | 487.6[1] | 487.55 |
| Purity | ≥98% | ≥98%[1] | Not Specified |
| Solubility in DMSO | Soluble to 100 mM | 1 mg/mL[1] | 1 mg/mL (2.05 mM)[2] |
| Other Solvents | Not Specified | DMF: 10 mg/mL; Ethanol: insol; PBS (pH 7.2): insol[1] | Not Specified |
| Special Conditions | Not Specified | Not Specified | Requires ultrasonic and warming[2] |
| Storage | Store at -20°C | Not Specified | Not Specified |
Troubleshooting Guide
If you are unable to dissolve this compound, follow this step-by-step troubleshooting workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ziath.com [ziath.com]
- 4. ziath.com [ziath.com]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TFC 007 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TFC 007 for accurate IC50 determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is an enzyme that catalyzes the conversion of PGH2 to prostaglandin D2 (PGD2), a key mediator in inflammatory processes. By inhibiting H-PGDS, this compound reduces the production of PGD2, thereby modulating downstream inflammatory signaling pathways. The reported IC50 value of this compound against the H-PGDS enzyme is 83 nM.[1]
Q2: What is a typical starting concentration range for this compound in a cell-based IC50 assay?
A2: Given the enzymatic IC50 of 83 nM, a logical starting point for a cell-based assay would be to test a wide concentration range that brackets this value. A common practice is to use a logarithmic or semi-logarithmic dilution series.[2][3] A suggested initial range could be from 1 nM to 10 µM. This wide range helps to ensure that the full dose-response curve can be captured.
Q3: How should I prepare my this compound stock solution and working concentrations?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then serially diluted to create the working concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Always prepare fresh dilutions for each experiment to ensure compound stability.
Troubleshooting Guide
Q1: My IC50 curve is not sigmoidal and does not reach 0% viability. What could be the cause?
A1: There are several potential reasons for an incomplete or non-sigmoidal IC50 curve:
-
Insufficient Concentration Range: The highest concentration of this compound used may not be sufficient to induce maximum inhibition. Consider extending the concentration range.
-
Compound Solubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect your treatment wells for any precipitate. If solubility is an issue, you may need to use a different solvent or adjust your stock solution concentration.
-
Cellular Resistance: The cell line you are using may have intrinsic resistance mechanisms to this compound.
-
Assay Artifacts: Some assay reagents can interact with the compound, or the assay itself may have limitations.[5]
Q2: I am seeing cell viability greater than 100% at low concentrations of this compound. Is this an error?
A2: This phenomenon, sometimes referred to as hormesis, can occur. It may be a biological effect where low doses of an inhibitory substance can stimulate a response. However, it can also be an artifact of the assay.[6] One common reason is that in the control (untreated) wells, cells may become over-confluent and start to die, leading to a lower viability signal compared to wells with low, non-toxic concentrations of the compound that may slightly inhibit proliferation and prevent overgrowth.[6] To address this, optimize your initial cell seeding density to ensure that the control cells are still in the logarithmic growth phase at the end of the experiment.
Q3: There is high variability between my replicate wells. How can I reduce this?
A3: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding. Pay attention to the "edge effect" in 96-well plates, where wells on the perimeter can have different evaporation rates.[6] To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.[6]
-
Pipetting Errors: Be precise with your serial dilutions and when adding the compound to the wells.
-
Compound Instability: Ensure your compound is properly stored and that dilutions are made fresh.
-
Assay Protocol: Strictly adhere to incubation times and reagent addition steps. Inter-laboratory variability in IC50 determination can be significant due to differences in protocols.[7][8]
Experimental Protocols
Cell Viability Assay for IC50 Determination using MTT
This protocol is a common colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium.
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The choice of incubation time can affect the IC50 value.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay for IC50 Determination using CellTiter-Glo®
This is a luminescent assay that measures ATP levels, an indicator of metabolically active cells.[12]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 80 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a 5X concentrated serial dilution of this compound in complete medium.
-
Treatment: Add 20 µL of the 5X this compound dilutions to the respective wells. Include vehicle control and blank wells.
-
Incubation: Incubate for the desired treatment duration.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[13][14]
-
Lysis and Luminescence Generation: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[14]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Luminescence Measurement: Record the luminescence using a luminometer.[13]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 as described for the MTT assay.
Quantitative Data Summary
| Parameter | This compound |
| Target | Hematopoietic Prostaglandin D Synthase (H-PGDS)[1] |
| Enzymatic IC50 | 83 nM[1] |
| Recommended Starting Concentration Range (Cell-based) | 1 nM - 10 µM |
| Stock Solution Solvent | DMSO |
| Final DMSO Concentration in Assay | ≤ 0.1% |
Visualizations
Signaling Pathway of H-PGDS Inhibition by this compound
Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis and downstream signaling.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 and Viability Assay Determination by CCK8 Assay [bio-protocol.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. OUH - Protocols [ous-research.no]
- 14. ch.promega.com [ch.promega.com]
TFC 007 off-target effects and selectivity issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects and selectivity issues when working with TFC 007, a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with an IC50 value of 83 nM.[1] H-PGDS is an enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[2][3] PGD2 is a key lipid mediator involved in various physiological and pathological processes, including allergic inflammation.[4][5] this compound has also been utilized in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of H-PGDS.[6]
Q2: What is the expected biological outcome of inhibiting H-PGDS with this compound?
A2: By inhibiting H-PGDS, this compound is expected to reduce the production of PGD2. PGD2 exerts its effects through two main receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors.[7][8] PGD2 signaling is implicated in the activation and migration of immune cells such as T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), which are involved in allergic responses.[8][9] Therefore, inhibition of H-PGDS by this compound is anticipated to have anti-inflammatory effects, particularly in the context of allergic diseases.
Q3: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?
A3: Off-target effects occur when a drug or small molecule interacts with proteins other than its intended target.[10] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[11][12] For a selective inhibitor like this compound, it is crucial to verify that the observed biological effects are indeed due to the inhibition of H-PGDS and not an off-target activity.
Q4: Has this compound been profiled for off-target activities?
Troubleshooting Guides
Problem 1: My experimental results are inconsistent with H-PGDS inhibition.
Q: I'm using this compound in my cell-based assay, but the observed phenotype does not align with what I expect from H-PGDS inhibition. What are the possible reasons and how can I troubleshoot this?
A: This is a common challenge when working with small molecule inhibitors. The discrepancy could arise from several factors, including issues with the compound itself, the experimental system, or potential off-target effects. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Unexpected Phenotypes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hematopoietic Prostaglandin D Synthase/HPGDS Research Products: Novus Biologicals [novusbio.com]
- 3. usbio.net [usbio.net]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling Services [promega.com]
- 14. pharmaron.com [pharmaron.com]
Technical Support Center: TFC 007 Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of the investigational compound TFC 007.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for a compound like this compound?
Poor oral bioavailability is often a result of several factors that can be broadly categorized as pharmaceutical and physiological limitations. These include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility is a primary reason for low bioavailability.[1][2][3]
-
Low Permeability: The drug must be able to pass through the intestinal wall to enter systemic circulation.[4][5]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching the rest of the body, reducing the amount of active drug.[4][6]
-
Efflux Transporters: Proteins in the intestinal wall can actively pump the drug back into the gastrointestinal tract, limiting its absorption.[7]
-
Chemical Instability: The drug may be degraded by the acidic environment of the stomach or by enzymes in the gastrointestinal tract.
Q2: What initial steps should I take to investigate the low bioavailability of this compound?
A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound and then move to in vitro and in vivo assessments.
Troubleshooting Guides
Issue 1: this compound shows poor dissolution in aqueous media.
Possible Cause: this compound is likely a poorly water-soluble compound, which is a common challenge in drug development.[3]
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8][9][10][11]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the sub-micron or nanometer range, creating a nanosuspension.[10]
-
-
Formulation Strategies: Incorporating this compound into various formulations can enhance its solubility.
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix can improve its dissolution rate.[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of hydrophobic drugs.[1][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1][9]
-
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area | Simple, established technique | May not be sufficient for very poorly soluble compounds |
| Nanonization | Drastically increases surface area and saturation solubility | Significant improvement in dissolution velocity | Can be costly and complex to manufacture |
| Solid Dispersions | Drug is dispersed in a carrier, often in an amorphous state | Can significantly increase dissolution rate | Potential for physical instability (recrystallization) |
| Lipid Formulations (SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents | Improves solubilization and can enhance lymphatic uptake | Can be complex to formulate and may have stability issues |
| Cyclodextrin Complexation | Drug is encapsulated within a cyclodextrin molecule | Enhances solubility and can improve stability | Limited by the stoichiometry of the complex and can be expensive |
Issue 2: this compound has good solubility but still exhibits low oral bioavailability.
Possible Cause: The issue may be related to poor permeability across the intestinal epithelium or significant first-pass metabolism.[4][6]
Troubleshooting Steps:
-
In Vitro Permeability Assessment: Use cell-based models to evaluate the permeability of this compound.
-
In Vitro Metabolism Studies:
-
Liver Microsomes or Hepatocytes: These systems can be used to assess the metabolic stability of this compound and identify the enzymes responsible for its metabolism.[13]
-
-
Formulation with Permeation Enhancers: If permeability is the limiting factor, certain excipients can be included in the formulation to improve absorption.[4][14]
-
Inhibition of First-Pass Metabolism: Co-administration with an inhibitor of the metabolizing enzymes can be explored, though this can lead to drug-drug interactions.[4]
Table 2: In Vitro Models for Bioavailability Prediction
| Model | Parameter Assessed | Application |
| Caco-2 Permeability Assay | Apparent Permeability (Papp), Efflux Ratio | Predicts intestinal absorption and identifies P-gp substrates.[5] |
| PAMPA | Effective Permeability (Pe) | High-throughput screening of passive permeability.[5] |
| Liver Microsomes/Hepatocytes | Intrinsic Clearance (Clint) | Predicts hepatic first-pass metabolism.[13] |
| Gut-Liver-on-a-Chip | Fraction absorbed (Fa), Fraction escaping gut (Fg) and hepatic (Fh) metabolism | Provides a more integrated prediction of oral bioavailability by combining absorption and metabolism.[15] |
Experimental Protocols & Workflows
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for P-glycoprotein (P-gp) efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B): this compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B-A): this compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.
-
-
P-gp Inhibition: The bidirectional transport experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis:
-
Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
-
Caco-2 Permeability Assay Workflow
Logical Workflow for Bioavailability Enhancement
The following diagram illustrates a general decision-making process for improving the oral bioavailability of a compound like this compound.
Decision workflow for improving bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. mdpi.com [mdpi.com]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. cn-bio.com [cn-bio.com]
TFC 007 degradation and storage problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TFC-007. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for TFC-007?
A1: For long-term stability, TFC-007 should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is expected to be stable for at least four years.[1]
Q2: How should I prepare a stock solution of TFC-007?
A2: TFC-007 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] For example, it is soluble up to 100 mM in DMSO and 10 mg/mL in DMF.[1] It is recommended to prepare a high-concentration stock solution in one of these solvents and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am observing precipitation of TFC-007 in my aqueous-based cellular assay. What could be the cause and how can I resolve it?
A3: TFC-007 is insoluble in aqueous buffers like PBS (pH 7.2).[1] Precipitation is likely occurring when the concentration of the organic solvent from your stock solution is too low in the final assay medium to maintain solubility. To address this, ensure the final concentration of DMSO or DMF in your assay is kept as low as possible while still maintaining the solubility of TFC-007. It is advisable to run a vehicle control with the same final concentration of the organic solvent to account for any solvent effects on your experiment.
Q4: Is TFC-007 sensitive to light?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in experiments. | 1. Degradation of TFC-007: Improper storage or handling may have led to degradation. 2. Precipitation in aqueous media: TFC-007 is insoluble in aqueous solutions. 3. Incorrect concentration: Errors in weighing or dilution. | 1. Verify Storage: Ensure the compound has been consistently stored at -20°C. Prepare fresh stock solutions from the solid compound. 2. Check Solubility: Visually inspect for any precipitation in your experimental setup. Increase the final solvent concentration if necessary, ensuring it does not affect the assay. 3. Confirm Concentration: Re-measure the concentration of your stock solution using a spectrophotometer, if a known extinction coefficient is available, or prepare a fresh stock solution with careful weighing. |
| Complete loss of activity. | 1. Extensive Degradation: The compound may have been exposed to harsh conditions (e.g., high temperatures, strong acids/bases). 2. Incorrect Compound: Possibility of a mix-up with another reagent. | 1. Perform Quality Control: If possible, verify the identity and purity of your TFC-007 sample using analytical techniques like HPLC or mass spectrometry. 2. Obtain a New Sample: If degradation is suspected, it is best to use a fresh, unopened vial of the compound. |
| Variability between experimental replicates. | 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. 2. Adsorption to Plastics: TFC-007 may adsorb to the surface of plastic labware, especially at low concentrations. | 1. Ensure Complete Dissolution: Gently warm the stock solution and vortex thoroughly to ensure all solid is dissolved before making dilutions. 2. Use Low-Adhesion Labware: Consider using low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the solution can also help. |
Data Presentation
Table 1: Physical and Chemical Properties of TFC-007
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉N₅O₄ | [1] |
| Molecular Weight | 487.6 g/mol | [1] |
| CAS Number | 927878-49-7 | [1] |
| Appearance | Crystalline solid | [1] |
Table 2: Solubility of TFC-007
| Solvent | Solubility | Source |
| DMSO | ≥ 1 mg/mL; up to 100 mM | [1] |
| DMF | ~10 mg/mL | [1] |
| Ethanol | Insoluble | [1] |
| PBS (pH 7.2) | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of TFC-007 Stock Solution
-
Weighing: Accurately weigh the desired amount of TFC-007 solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to understand the stability of TFC-007 under various stress conditions.
-
Sample Preparation: Prepare several identical solutions of TFC-007 in a suitable solvent (e.g., DMSO).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 60°C for 24 hours.
-
Photostability: Expose to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Control: Keep one solution at the recommended storage condition (-20°C).
-
-
Neutralization: After the incubation period, neutralize the acidic and basic solutions.
-
Analysis: Analyze all samples, including the control, using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC). Compare the peak area of the parent compound and observe the formation of any new peaks, which would indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with TFC-007.
Caption: Simplified signaling pathway showing the inhibitory action of TFC-007 on H-PGDS.
References
How to minimize TFC 007 toxicity in cell lines
A Note to Researchers: Initial searches for "TFC-007" in scientific literature and databases have not identified a specific chemical compound or therapeutic agent with this designation. The term "TFC-007" is predominantly associated with a commercial toy product[1][2][3]. A single study refers to a modified herpes simplex virus thymidine kinase system as "TK.007," which is utilized in a gene therapy context and is distinct from a conventional small molecule drug.[4]
This guide has been developed to address general principles of minimizing cytotoxicity of novel compounds in cell lines, using the placeholder "TFC-007" to represent any such investigational agent. The troubleshooting advice, experimental protocols, and conceptual diagrams provided are based on established methodologies in toxicology and cell biology.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with TFC-007 even at low concentrations. What is the first step in troubleshooting this issue?
A1: The first step is to perform a comprehensive dose-response and time-course experiment to accurately determine the IC50 (half-maximal inhibitory concentration) value of TFC-007 in your specific cell line. It is crucial to ensure the purity and stability of your TFC-007 stock solution. Additionally, consider the confluency of your cell cultures, as this can significantly impact their susceptibility to toxic compounds.
Q2: Could the solvent used to dissolve TFC-007 be contributing to the observed toxicity?
A2: Absolutely. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve TFC-007.[5] This will allow you to distinguish between the cytotoxicity of the compound and any adverse effects of the solvent. If the vehicle control shows toxicity, you may need to explore alternative, less toxic solvents or reduce the final solvent concentration in your culture medium.
Q3: Are there any general strategies to mitigate drug-induced toxicity in cell culture?
A3: Yes, several strategies can be employed. One approach is to investigate the mechanism of toxicity. For example, if the compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine might reduce toxicity.[6] Another strategy involves modifying the cell culture media. For instance, substituting glucose with galactose can make cells more reliant on mitochondrial respiration and potentially more sensitive to mitochondrial toxicants, allowing for earlier detection of toxicity.[7][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to TFC-007 toxicity in cell lines.
| Problem | Potential Cause | Recommended Solution |
| High cell death at all tested concentrations | - Incorrect stock concentration- Compound instability- High sensitivity of the cell line | - Verify the concentration and purity of your TFC-007 stock.- Prepare fresh dilutions for each experiment.- Perform a wider range of dilutions, including much lower concentrations.- Consider using a more resistant cell line for initial screening. |
| Inconsistent results between experiments | - Variation in cell density- Differences in incubation time- Inconsistent compound preparation | - Standardize cell seeding density and ensure consistent confluency at the time of treatment.- Adhere strictly to the predetermined incubation times.- Prepare fresh TFC-007 dilutions from a validated stock solution for each experiment. |
| Vehicle control shows significant toxicity | - High solvent concentration- Solvent is inherently toxic to the cell line | - Lower the final concentration of the solvent in the culture medium (typically below 0.5%).- Test alternative, less cytotoxic solvents. |
| Toxicity observed only after prolonged incubation | - Compound may be inducing apoptosis or senescence rather than acute necrosis | - Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or senescence (e.g., β-galactosidase staining).[9] |
| Discrepancy between expected and observed mechanism of toxicity | - Off-target effects of the compound- Activation of unexpected signaling pathways | - Conduct broader mechanistic studies, such as gene expression profiling or proteomics, to identify affected pathways.[10] |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of TFC-007 that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TFC-007 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TFC-007. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the TFC-007 concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with TFC-007 at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Potential Toxicity Pathways
The following diagrams illustrate common cellular pathways that can be affected by cytotoxic compounds.
Caption: A logical workflow for investigating and mitigating cytotoxicity.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Caption: The role of reactive oxygen species in cellular damage.
References
- 1. robotoybase.com [robotoybase.com]
- 2. tfsource.com [tfsource.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Histogenetic Origin of Malignant Cells Predicts Their Susceptibility towards Synthetic Lethality Utilizing the TK.007 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Effects of Troponoids on Mitochondrial Function and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [uoflnews.com]
- 8. evotec.com [evotec.com]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
Technical Support Center: Refining TFC 007 Delivery Methods for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TFC 007 in animal studies. The information is tailored to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) with an IC50 of 83 nM.[1][2] H-PGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1][3] By inhibiting H-PGDS, this compound reduces the levels of PGD2, thereby mitigating inflammatory responses, such as those observed in allergic rhinitis.[1][3]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a small molecule with the following properties:
-
Molecular Weight: 487.55 g/mol [4]
-
Formula: C27H29N5O4[4]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO), but insoluble in ethanol and Phosphate-Buffered Saline (PBS).[2]
Q3: In which animal model has this compound been studied and at what dosage?
A3: this compound has been evaluated in a guinea pig model of Japanese cedar pollen-induced allergic rhinitis.[1] In these studies, this compound was administered orally (p.o.) at a dose of 30 mg/kg.[1][2]
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored at -20°C.[4] For solutions in DMSO, long-term storage at low temperatures is generally recommended, and multiple freeze-thaw cycles should be avoided to maintain compound stability.[5]
Troubleshooting Guide for this compound Delivery
This guide addresses potential issues with this compound formulation and administration in animal studies, particularly focusing on oral gavage in guinea pigs, based on the available literature.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | This compound is poorly soluble in aqueous solutions like PBS or saline. Adding the DMSO stock solution too quickly to the aqueous vehicle can cause the compound to crash out. | - Prepare a stock solution of this compound in 100% DMSO. - To prepare the final dosing solution, slowly add the DMSO stock to the vehicle (e.g., saline, PBS, or a specialized formulation vehicle) while vortexing to ensure proper mixing. - Consider using a co-solvent system. For example, a mixture of DMSO and corn oil (e.g., 5-10% DMSO in corn oil) can improve the solubility of hydrophobic compounds for oral administration. |
| Inconsistent or low drug exposure in vivo | - Improper oral gavage technique: Incorrect placement of the gavage needle can lead to dosing into the trachea instead of the esophagus, or cause reflux. - Poor absorption from the GI tract: The formulation may not be optimal for absorption. | - Refine Gavage Technique: Ensure proper restraint of the guinea pig to align the head and esophagus. Use a flexible gavage tube of the correct size. Administer the formulation slowly to prevent reflux.[6] - Optimize Formulation: For poorly water-soluble compounds like this compound, consider using bioavailability-enhancing formulations such as: - Suspensions: Prepare a micronized suspension in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80). - Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. |
| Adverse effects in animals (e.g., irritation, toxicity) | - Toxicity of the vehicle: High concentrations of DMSO can be toxic to animals. - Improper administration: Physical injury from the gavage procedure. | - Minimize DMSO Concentration: Keep the final concentration of DMSO in the dosing solution as low as possible, ideally below 10%, and always run a vehicle-only control group to assess any effects of the vehicle itself. - Proper Gavage Technique: Ensure personnel are well-trained in oral gavage for guinea pigs to minimize stress and risk of injury.[6] |
| Difficulty in dissolving this compound for intravenous administration | This compound is insoluble in aqueous solutions suitable for IV injection. | - For IV administration, a solubilizing agent is necessary. Options include: - Co-solvents: A mixture of DMSO and PEG400, further diluted with saline just before injection. - Cyclodextrins: Encapsulating this compound in a cyclodextrin molecule can increase its aqueous solubility. - All IV formulations must be sterile-filtered before administration. |
Experimental Protocols & Methodologies
Preparation of this compound for Oral Administration (General Protocol)
Given that this compound is soluble in DMSO but not in aqueous solutions, a suspension is a common formulation strategy for oral dosing in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80 in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, for a 10 mg/mL final concentration, you might dissolve 10 mg of this compound in 100 µL of DMSO.
-
In a separate sterile tube, prepare the vehicle solution consisting of 0.5% CMC and 0.1% Tween 80 in sterile water.
-
While vigorously vortexing the vehicle solution, slowly add the this compound/DMSO stock solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Continue to vortex for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a few minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates before administration. The suspension should be administered shortly after preparation.
Guinea Pig Model of Allergic Rhinitis
The following is a generalized workflow for an ovalbumin-induced allergic rhinitis model in guinea pigs, based on established protocols.[6][7][8]
Workflow:
-
Sensitization:
-
Challenge:
-
After the sensitization period (e.g., on day 19 and 26), challenge the animals by intranasal instillation of an OVA solution.[8]
-
-
Treatment:
-
Administer this compound (e.g., 30 mg/kg, p.o.) or the vehicle control at a defined time point before or after the allergen challenge. The Nabe et al. (2011) study administered TFC-007 before the challenge.[1]
-
-
Symptom Assessment:
-
Observe and score nasal symptoms such as sneezing, nasal rubbing, and rhinorrhea for a defined period after the challenge.[8]
-
-
Endpoint Analysis:
Visualizations
H-PGDS Signaling Pathway in Allergic Rhinitis
Caption: Simplified signaling pathway of H-PGDS in allergic inflammation and the inhibitory action of this compound.
Experimental Workflow for this compound in a Guinea Pig Allergic Rhinitis Model
Caption: General experimental workflow for evaluating this compound in a guinea pig model of allergic rhinitis.
Troubleshooting Logic for this compound Formulation
Caption: A decision-making flowchart for troubleshooting common formulation issues with this compound.
References
- 1. Inhibition of hematopoietic prostaglandin D synthase improves allergic nasal blockage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. TFC-007 | CAS 927878-49-7 | TargetMol | Biomol.com [biomol.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
Addressing unexpected results with TFC 007
Disclaimer: Publicly available information on "TFC 007" is limited. The following content is a generalized template based on common scenarios in drug development and experimental research. Please substitute the placeholder "this compound" and its associated hypothetical data with your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Based on our internal studies, this compound is a potent and selective inhibitor of the XYZ Kinase. It is an ATP-competitive inhibitor that binds to the kinase domain, preventing the phosphorylation of its downstream substrate, Protein-A.
Q2: What are the recommended cell lines for this compound efficacy studies?
We recommend using cell lines with a known dependency on the XYZ Kinase pathway for proliferation and survival. Cell lines such as ABC-123 and DEF-456 have shown high sensitivity to this compound in our initial screens.
Q3: What is the recommended in vitro concentration range for this compound?
The optimal concentration will vary depending on the cell line and assay duration. However, a good starting range is between 10 nM and 1 µM. We recommend performing a dose-response curve to determine the IC50 in your specific model system.
Troubleshooting Unexpected Results
Issue 1: Higher than expected IC50 value in our cell-based assay.
Possible Cause 1: Compound Stability
-
Question: Is this compound stable in your cell culture medium over the course of the experiment?
-
Troubleshooting Steps:
-
Prepare a stock solution of this compound in your cell culture medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the concentration of this compound at each time point using LC-MS to assess degradation.
-
Possible Cause 2: High Serum Protein Binding
-
Question: Is this compound binding to proteins in the fetal bovine serum (FBS) in your culture medium, reducing its effective concentration?
-
Troubleshooting Steps:
-
Perform the cell viability assay in parallel with varying concentrations of FBS (e.g., 10%, 5%, 2%, and 0.5%).
-
If the IC50 decreases with lower FBS concentrations, high protein binding is a likely cause.
-
Possible Cause 3: Cell Line Resistance
-
Question: Does your cell line express efflux pumps (e.g., P-glycoprotein) that could be removing this compound from the cell?
-
Troubleshooting Steps:
-
Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil).
-
If the IC50 of this compound is significantly lower in the presence of the inhibitor, this suggests active efflux.
-
Issue 2: Off-target effects observed at higher concentrations.
Possible Cause: Inhibition of other kinases.
-
Question: At concentrations significantly above the IC50 for XYZ Kinase, is this compound inhibiting other kinases with similar ATP-binding pockets?
-
Troubleshooting Steps:
-
Perform a broad-spectrum kinome scan to identify other potential kinase targets of this compound.
-
If off-target kinases are identified, cross-reference these with known signaling pathways to explain the observed phenotype.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein-A
-
Cell Seeding: Plate 1 x 10^6 ABC-123 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and run at 120V for 90 minutes.
-
Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Protein-A (1:1000) and total Protein-A (1:1000).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (nM) | Standard Deviation |
| ABC-123 | 50 | ± 5.2 |
| DEF-456 | 75 | ± 8.1 |
| GHI-789 (Resistant) | > 1000 | N/A |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| XYZ Kinase | 50 |
| Kinase B | 1500 |
| Kinase C | > 10000 |
Visualizations
Validation & Comparative
TFC 007: A Comparative Guide to a Novel H-PGDS Inhibitor
In the landscape of inflammatory and allergic disease research, the inhibition of hematopoietic prostaglandin D synthase (H-PGDS) presents a promising therapeutic strategy. This enzyme is a key player in the production of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade. Among the growing arsenal of H-PGDS inhibitors, TFC 007 has emerged as a compound of significant interest. This guide provides a comprehensive comparison of this compound with other notable H-PGDS inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison of H-PGDS Inhibitors
The efficacy of an inhibitor is determined by several key parameters, including its potency (commonly measured as the half-maximal inhibitory concentration or IC50), its selectivity for the target enzyme over other related enzymes, and its effectiveness in in vivo models of disease. The following table summarizes the available quantitative data for this compound and other well-characterized H-PGDS inhibitors.
| Inhibitor | IC50 (H-PGDS) | Selectivity Profile | In Vivo Efficacy |
| This compound | 83 nM[1] | Selective over L-PGDS, mPGES, COX-1, COX-2, and 5-LO at 10 µM.[2] | Reduces antigen-induced nasal blockage in a guinea pig model of allergic rhinitis at 30 mg/kg.[2] |
| HQL-79 | 6 µM[2][3] | No significant effect on COX-1, COX-2, m-PGES, or L-PGDS.[2][3] | Ameliorated airway inflammation in a mouse model at 30 mg/kg.[1] |
| TAS-204 | 24.0 nM[4] | No inhibitory activity against COX-1, COX-2, mPGES, or L-PGDS up to 10 µM.[4] | Dose-dependently inhibited PGD2 production in vivo and reduced eosinophil infiltration in a guinea pig model of allergic rhinitis.[4] |
| BSPT | IC50 not explicitly found in searches | ||
| F092 | IC50 not explicitly found in searches |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of H-PGDS inhibitors, it is crucial to visualize the biochemical pathway in which H-PGDS operates. Furthermore, a clear understanding of the experimental workflow for evaluating these inhibitors is essential for reproducing and building upon existing research.
Caption: The H-PGDS signaling pathway, illustrating the conversion of PGH2 to PGD2 and the point of inhibition by this compound.
Caption: A generalized workflow for the screening and validation of H-PGDS inhibitors, from in vitro assays to in vivo models.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
H-PGDS Enzymatic Inhibition Assay (ELISA-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against H-PGDS.
1. Reagents and Materials:
-
Recombinant human H-PGDS
-
Prostaglandin H2 (PGH2) substrate
-
H-PGDS inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing glutathione)
-
PGD2 ELISA kit
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the H-PGDS inhibitor in the assay buffer.
-
In a 96-well microplate, add the recombinant H-PGDS enzyme to each well, followed by the different concentrations of the inhibitor or vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the PGH2 substrate to each well.
-
Incubate the reaction mixture for a specific time (e.g., 1 minute) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).
-
Quantify the amount of PGD2 produced in each well using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Guinea Pig Model of Allergic Rhinitis
This in vivo model is used to assess the efficacy of H-PGDS inhibitors in a relevant preclinical setting of allergic inflammation.[5][6][7][8][9]
1. Animals:
2. Sensitization:
-
Actively sensitize the guinea pigs by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.[7]
-
Alternatively, intranasal sensitization with OVA can be performed.[5][8][9]
-
The sensitization process typically occurs over a period of two to three weeks with multiple administrations of the allergen.[5][7][8][9]
3. Drug Administration:
-
Administer the H-PGDS inhibitor (e.g., this compound) or vehicle control to the sensitized guinea pigs. The route of administration (e.g., oral) and dosage should be based on pharmacokinetic and pharmacodynamic studies.
4. Allergen Challenge:
-
Following drug administration, challenge the guinea pigs by intranasal instillation of an OVA solution.[7]
5. Assessment of Allergic Response:
-
Nasal Blockade: Measure changes in nasal airway resistance or pressure to quantify the degree of nasal congestion.[5]
-
Nasal Secretions and Sneezing: Observe and quantify the number of sneezes and the amount of nasal discharge over a defined period post-challenge.[5][8][9]
-
Inflammatory Cell Infiltration: Perform nasal lavage at a specific time point after the challenge and analyze the collected fluid for the presence and differential count of inflammatory cells, particularly eosinophils.[5]
6. Data Analysis:
-
Compare the allergic responses in the inhibitor-treated group with the vehicle-treated group to determine the in vivo efficacy of the compound. Statistical analysis is performed to assess the significance of the observed effects.
Conclusion
This compound demonstrates potent and selective inhibition of H-PGDS, translating to efficacy in a preclinical model of allergic rhinitis. When compared to other inhibitors such as HQL-79 and TAS-204, this compound exhibits a competitive inhibitory profile. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate the therapeutic potential of H-PGDS inhibition. Future studies focusing on head-to-head comparisons of these inhibitors in various disease models will be crucial in delineating their relative advantages and guiding the development of novel anti-inflammatory and anti-allergic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 5. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of TFC 007 and Indomethacin: A Mechanistic and Preclinical Data Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of TFC 007, a selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, and indomethacin, a non-selective cyclooxygenase (COX) inhibitor. This analysis is based on their distinct mechanisms of action and available preclinical and clinical data, offering insights for further research and drug development in inflammatory and allergic diseases.
Introduction
Indomethacin, a long-established nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by broadly inhibiting COX-1 and COX-2 enzymes, thereby reducing the synthesis of various prostaglandins involved in pain, inflammation, and fever.[1] In contrast, this compound represents a more targeted therapeutic approach by selectively inhibiting H-PGDS, a key enzyme in the production of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. This fundamental difference in their mechanism of action suggests distinct efficacy and safety profiles, which this guide aims to explore.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of indomethacin and this compound originate from their intervention in the arachidonic acid cascade, but at different key enzymatic steps.
Indomethacin: As a non-selective COX inhibitor, indomethacin blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins.[1] This broad-spectrum inhibition affects the production of not only pro-inflammatory prostaglandins like PGE2 and PGD2 but also prostaglandins involved in physiological functions such as gastric cytoprotection (via COX-1) and renal blood flow regulation.
This compound: this compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with an IC50 of 83 nM. It specifically blocks the isomerization of PGH2 to PGD2. This targeted approach leaves the synthesis of other prostaglandins, such as PGE2 and prostacyclin (PGI2), intact, which may translate to a more favorable side-effect profile compared to non-selective NSAIDs. This compound has been shown to have negligible effects on COX-1, COX-2, and other enzymes in the arachidonic acid pathway.
Signaling Pathway of Indomethacin
Caption: Indomethacin non-selectively inhibits COX-1 and COX-2.
Signaling Pathway of this compound
Caption: this compound selectively inhibits H-PGDS, targeting PGD2 production.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and indomethacin. It is important to note that the data for this compound is from preclinical studies, while the data for indomethacin includes both preclinical and clinical findings. A direct comparison of efficacy is challenging due to the different experimental models and species used.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 | Selectivity |
| This compound | Hematopoietic Prostaglandin D Synthase (H-PGDS) | 83 nM | Negligible effects on COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase, and microsomal PGE2 synthase. |
| Indomethacin | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Varies by assay; potent non-selective inhibitor | Non-selective |
Table 2: Preclinical Efficacy Data in Allergic Rhinitis Model (Guinea Pig)
| Compound | Dosage | Effect on PGD2 Production in Nasal Lavage Fluid | Effect on Late Phase Nasal Blockage |
| This compound | 30 mg/kg, p.o. | Almost complete suppression | Partially but significantly attenuated |
| Indomethacin | Not Reported in this compound studies | Not Reported in this compound studies | Not Reported in this compound studies |
Table 3: Preclinical Efficacy Data in Experimental Autoimmune Myocarditis Model (Mouse)
| Compound | Dosage | Effect on Cardiac PGD2 Content | Effect on Left Ventricular Wall Thickness | Effect on Fibrotic Area |
| This compound | 30 mg/kg | Decreased (9.2 ± 0.29 vs. 1.7 ± 1.3 pg/mg tissue) | Improved (1.40 ± 0.04 vs. 1.27 ± 0.05 mm) | Reduced (9.9 ± 1.3% vs. 6.8 ± 1.0%) |
| Indomethacin | Not Reported in this compound studies | Not Reported in this compound studies | Not Reported in this compound studies | Not Reported in this compound studies |
Table 4: Clinical Efficacy Data in Acute Gouty Arthritis (Human)
| Compound | Dosage | Primary Efficacy Endpoint (Self-assessed pain, days 2-5) |
| Indomethacin | 75 mg twice daily | Comparable to Etoricoxib (120 mg/d) |
| This compound | No clinical data available | No clinical data available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols for the studies cited.
This compound: Allergic Rhinitis in Guinea Pigs (Nabe et al., 2011)
Experimental Workflow for Allergic Rhinitis Model
References
TFC 007: A Comparative Analysis of its Efficacy in Modulating Prostaglandin D2 Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TFC 007's effect on Prostaglandin D2 (PGD2) production against other alternative compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate an objective evaluation of this compound's performance.
Comparative Analysis of Compounds Targeting PGD2 Production
This compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), the terminal enzyme responsible for the synthesis of PGD2. Its efficacy in reducing PGD2 levels has been evaluated alongside other compounds with different mechanisms of action. This section summarizes the quantitative data on the performance of this compound and its comparators.
| Compound | Target | Mechanism of Action | Key Performance Metrics |
| This compound | Hematopoietic Prostaglandin D Synthase (H-PGDS) | Enzyme Inhibition | IC50: 71 nM - 83 nM[1] |
| PROTAC(H-PGDS)-1 | H-PGDS | Protein Degradation | DC50: 17.3 pM (induces degradation of H-PGDS)[2][3][4] |
| HQL-79 | H-PGDS | Enzyme Inhibition | IC50: ~100 µM (in cells), Ki: 3 µM (non-competitive vs. GSH), 5 µM (competitive vs. PGH2)[5][6][7] |
| CAY10526 | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Enzyme Inhibition | Primarily inhibits PGE2 production; one study suggests it may lead to an upregulation of PGD2.[8] |
Summary of Findings:
-
This compound demonstrates high potency in directly inhibiting the enzymatic activity of H-PGDS, leading to a reduction in PGD2 production.
-
PROTAC(H-PGDS)-1 , which incorporates this compound, offers an alternative and highly potent mechanism by inducing the degradation of the H-PGDS protein itself, leading to a sustained suppression of PGD2 production.[9]
-
HQL-79 is another inhibitor of H-PGDS, though the reported cellular IC50 appears higher than that of this compound. It has been shown to effectively reduce PGD2 levels in both cellular and in vivo models.[5][6][7][10]
-
CAY10526 targets a different enzyme in the prostaglandin synthesis pathway, mPGES-1, which is primarily responsible for PGE2 production. While it is an interesting alternative for modulating prostaglandin levels, its effect on PGD2 is not its primary mechanism and may even be indirect and counterintuitive.[8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide for the quantification of PGD2.
Prostaglandin D2 Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive immunoassay for the quantitative determination of PGD2 in biological samples.
Materials:
-
PGD2 ELISA Kit (containing PGD2 standard, PGD2 antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-buffered saline (PBS)
-
Wash buffer (typically PBS with a mild detergent like Tween-20)
-
Samples (e.g., cell culture supernatants, plasma)
Procedure:
-
Sample Preparation:
-
Centrifuge samples to remove any cellular debris.
-
If necessary, dilute samples in the assay buffer provided in the kit to ensure the PGD2 concentration falls within the standard curve range.
-
-
Assay Procedure:
-
Prepare a serial dilution of the PGD2 standard according to the kit instructions to generate a standard curve.
-
Add a specific volume of the standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated PGD2 to each well. This will compete with the PGD2 in the sample for binding to the capture antibody.
-
Incubate the plate for the time and temperature specified in the kit manual to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of PGD2 in the sample.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGD2 in the samples by interpolating their absorbance values on the standard curve.
-
Prostaglandin D2 Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of PGD2.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
-
Internal standard (e.g., deuterated PGD2)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Samples
Procedure:
-
Sample Preparation:
-
Add a known amount of the internal standard to each sample.
-
Perform a solid-phase extraction (SPE) to remove interfering substances from the sample matrix. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the prostaglandins.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate PGD2 from other components in the sample using a suitable chromatographic gradient on the analytical column.
-
Introduce the eluent from the LC into the mass spectrometer.
-
Ionize the PGD2 molecules (typically using electrospray ionization in negative mode).
-
Select the precursor ion for PGD2 in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Select a specific product ion for PGD2 in the third quadrupole (Q3) for detection. This process is known as multiple reaction monitoring (MRM) and provides high specificity.
-
Perform the same MRM transitions for the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both PGD2 and the internal standard.
-
Calculate the ratio of the PGD2 peak area to the internal standard peak area.
-
Generate a calibration curve by analyzing a series of standards with known concentrations of PGD2 and a fixed concentration of the internal standard.
-
Determine the concentration of PGD2 in the samples by comparing their peak area ratios to the calibration curve.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PGD2 signaling pathway and a general experimental workflow for its measurement.
Caption: PGD2 synthesis pathway and points of intervention.
Caption: General workflow for PGD2 measurement.
References
- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. PROTAC(H-PGDS)-6 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. PROTAC®(H-PGDS)-7 (CAS 2761281-50-7): R&D Systems [rndsystems.com]
- 5. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Pharmacological studies on the novel antiallergic drug HQL-79: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TFC-007 and Selective COX-2 Inhibitors in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of TFC-007, a novel hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, and established selective cyclooxygenase-2 (COX-2) inhibitors. By targeting different key enzymes in the arachidonic acid cascade, these compounds offer distinct approaches to modulating inflammatory responses. This document summarizes their mechanisms of action, presents available preclinical data in comparative tables, details relevant experimental protocols, and visualizes the involved biological pathways and workflows.
Introduction
Inflammation is a complex biological response involving a cascade of molecular events, prominently featuring the metabolism of arachidonic acid into various pro-inflammatory lipid mediators known as prostaglandins. Selective COX-2 inhibitors, such as celecoxib and etoricoxib, have been a cornerstone in anti-inflammatory therapy by blocking the synthesis of prostaglandins at the level of the cyclooxygenase-2 enzyme. TFC-007, in contrast, represents a more targeted approach by specifically inhibiting hematopoietic prostaglandin D synthase (H-PGDS), the terminal enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic inflammation and other inflammatory conditions. This guide aims to provide a comprehensive, data-driven comparison of these two distinct therapeutic strategies.
Mechanism of Action: A Tale of Two Enzymes
Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). This effectively reduces the production of a broad range of downstream prostaglandins, including PGE2, PGI2, PGF2α, and thromboxane A2.[1][2]
TFC-007, on the other hand, acts further down the cascade. It specifically inhibits H-PGDS, which is responsible for the isomerization of PGH2 to PGD2. This targeted inhibition leaves the synthesis of other prostaglandins, potentially with homeostatic functions, intact.
Below is a diagram illustrating the distinct points of intervention for TFC-007 and selective COX-2 inhibitors within the prostaglandin synthesis pathway.
Comparative In Vitro Efficacy
This section summarizes the available in vitro data for TFC-007 and representative COX-2 inhibitors. Direct head-to-head comparative studies are limited; therefore, data from separate studies are presented.
| Compound | Target | Assay Type | IC50 | Reference |
| TFC-007 | Hematopoietic Prostaglandin D Synthase (H-PGDS) | Enzyme Inhibition Assay | 83 nM | [1] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Recombinant Human Enzyme Assay | 40 nM | Data from various sources |
| Etoricoxib | Cyclooxygenase-2 (COX-2) | Recombinant Human Enzyme Assay | 1.1 µM | Data from various sources |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source. The data presented here are for comparative purposes.
Comparative In Vivo Efficacy
The following tables summarize the in vivo effects of TFC-007 and selective COX-2 inhibitors in various animal models of inflammation. Due to the differing mechanisms of action, the models and endpoints are not always directly comparable but provide insights into their respective anti-inflammatory profiles.
Allergic Inflammation Models
| Compound | Model | Species | Dose | Route | Key Findings | Reference |
| TFC-007 | Japanese Cedar Pollen-Induced Allergic Rhinitis | Guinea Pig | 30 mg/kg | p.o. | Significantly attenuated late-phase nasal blockage. Almost completely suppressed PGD2 production in nasal tissue. | [1] |
| Celecoxib | Allergen-Induced Airway Inflammation | Mouse | 30 mg/kg | gavage | Moderately inhibited eosinophilic infiltration. Minimal effect on IL-4 and IL-13 levels. | [2] |
Acute Inflammation Models
| Compound | Model | Species | Dose | Route | Key Findings | Reference |
| Celecoxib | Carrageenan-Induced Pleurisy | Rat | 10 mg/kg | p.o. | Reduced pleural exudate volume by 44%. No significant effect on inflammatory cell influx. Reduced PGE2 levels in exudate by 57%. | [1] |
| Rofecoxib (analog of Etoricoxib) | Carrageenan-Induced Pleurisy | Rat | 10 mg/kg | p.o. | Reduced pleural exudate volume by 40%. No significant effect on inflammatory cell influx. Reduced PGE2 levels in exudate by 65%. | [1] |
| Celecoxib | Carrageenan-Induced Paw Edema | Rat | 10 mg/kg | p.o. | Inhibited paw edema by 21%. | [1] |
| Etoricoxib | Carrageenan-Induced Paw Edema | Rat | 10 mg/kg | p.o. | Showed 70% inhibition of paw edema. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro H-PGDS Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against H-PGDS.
References
- 1. Effect of the selective COX-2 inhibitors, celecoxib and rofecoxib in rat acute models of inflammation - ProQuest [proquest.com]
- 2. Effect Of Dual sEH/COX-2 Inhibition on Allergen-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
TFC-007: A Comparative Analysis of its Cross-reactivity with Other Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, TFC-007, with other key synthases in the prostanoid biosynthesis pathway. The following sections detail its cross-reactivity profile, the experimental methods used for its characterization, and its place within the broader context of prostaglandin synthesis.
Cross-reactivity Profile of TFC-007 with other Synthases
TFC-007 is a potent inhibitor of H-PGDS, with reported IC50 values of 71 nM and 83 nM.[1] To assess its selectivity, a study on a closely related analog from the same chemical series, compound 8, was conducted. This compound was profiled against a panel of other human synthases involved in the prostaglandin and leukotriene pathways. The results, summarized in the table below, demonstrate a high degree of selectivity for H-PGDS.
| Enzyme | IC50 (nM) |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | ~71-83 * |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | >10,000 |
| Cyclooxygenase-1 (COX-1) | >10,000 |
| Cyclooxygenase-2 (COX-2) | >10,000 |
| 5-Lipoxygenase (5-LOX) | >10,000 |
Note: IC50 values for H-PGDS are for TFC-007.[1] Data for other synthases are from a closely related, potent selective H-PGDS inhibitor from the same series (compound 8), indicating the high selectivity of this chemical scaffold.
Experimental Protocols
The determination of the inhibitory activity of TFC-007 and its analogs on H-PGDS and other synthases involves specific enzymatic assays. Below is a representative protocol for a fluorescence polarization-based inhibitor screening assay for H-PGDS.
H-PGDS Fluorescence Polarization-Based Inhibition Assay
This assay measures the displacement of a fluorescently labeled H-PGDS inhibitor by a test compound, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human H-PGDS protein
-
H-PGDS FP fluorescent probe
-
H-PGDS FP buffer concentrate
-
Glutathione (GSH)
-
Test compound (e.g., TFC-007) dissolved in DMSO
-
384-well, non-binding black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Assay Buffer: Dilute the H-PGDS FP buffer concentrate to the desired working concentration. Add glutathione to the required final concentration.
-
Compound Dilution: Prepare a serial dilution of the test compound (TFC-007) in DMSO.
-
Assay Reaction Mixture: In each well of the 384-well plate, add the following in order:
-
Assay buffer
-
Recombinant human H-PGDS protein
-
H-PGDS FP fluorescent probe
-
-
Addition of Test Compound: Add a small volume of the diluted test compound or DMSO (for control wells) to the assay reaction mixture. The final volume in each well should be uniform.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Data Analysis: The IC50 values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.
Prostaglandin Biosynthesis Pathway
TFC-007 targets a specific step in the complex cascade of prostaglandin synthesis. This pathway begins with the release of arachidonic acid from the cell membrane and leads to the production of various prostanoids, each with distinct biological functions.
References
Comparative Analysis of WU-CART-007 and Alternative Therapies for Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia/Lymphoma
A detailed guide for researchers and drug development professionals on the clinical landscape of emerging treatments for relapsed or refractory T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma (T-ALL/LBL), with a focus on the allogeneic CAR-T cell therapy, WU-CART-007.
This guide provides a comprehensive comparison of WU-CART-007 with other therapeutic alternatives for relapsed/refractory (R/R) T-ALL/LBL. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current and emerging treatment options.
Introduction to WU-CART-007 (TFC 007)
WU-CART-007 is an investigational, off-the-shelf, allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting CD7, a surface protein highly expressed on malignant T-cells. To mitigate the risks of T-cell aplasia and fratricide (CAR-T cells attacking each other), WU-CART-007 is manufactured from healthy donor T-cells and undergoes CRISPR-Cas9 gene editing to disrupt the CD7 and T-cell receptor alpha constant (TRAC) genes.
Comparison of Clinical Trial Data
The following tables summarize the available clinical trial data for WU-CART-007 and selected alternative therapies for R/R T-ALL/LBL.
| Therapy | Trial Identifier | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRc/CRi) | Key Adverse Events (Grade ≥3) |
| WU-CART-007 | NCT04984356 (Phase 1/2) | R/R T-ALL/LBL | 90.9% (at RP2D)[1] | 72.7% (Composite CR at RP2D)[1] | Cytokine Release Syndrome (CRS): 19.2% (Grade 3-4)[1] |
| Nelarabine | Multiple Phase 2 trials | R/R T-ALL/LBL | ~55% (first relapse, pediatric)[2][3] | ~36-48% (CR)[3] | Neurotoxicity, Myelosuppression |
| Venetoclax-based regimens | Retrospective/Phase 2 | R/R T-ALL/LBL | 77.3% (pediatric, with chemo)[4] | 60% (with chemo)[5], 58.3% (low-intensity chemo)[6] | Neutropenia, Thrombocytopenia, Infections |
| BEAM-201 (anti-CD7 CAR-T) | NCT05885464 (Phase 1/2) | R/R T-ALL/T-LL | Not yet reported | 2 of 3 patients achieved CR/CRi in initial data[7][8] | CRS (Grade 4 in 1 of 3 patients)[7] |
| CD5 CAR-T Therapy | NCT05032599 (Phase 1) | R/R T-ALL (often post-CD7 CAR-T) | 100% (CR/CRi) in a small cohort[9][10] | 100% (CR/CRi) in a small cohort[9][10] | Cytopenias, Infections |
Experimental Protocols
WU-CART-007 (NCT04984356)
-
Study Design: A Phase 1/2, open-label, single-arm, dose-escalation and cohort expansion study.[1]
-
Patient Population: Patients with relapsed or refractory T-ALL or T-LBL who have exhausted other treatment options.[11]
-
Methodology:
-
Lymphodepletion: Patients receive a conditioning regimen of fludarabine and cyclophosphamide to prepare for the CAR-T cell infusion.[1] An enhanced lymphodepletion regimen has also been evaluated.[1]
-
WU-CART-007 Infusion: A single intravenous infusion of WU-CART-007 is administered. The recommended Phase 2 dose (RP2D) is 900 × 10⁶ cells.[1]
-
Primary Outcome Measures: Characterize the safety profile and assess the composite complete remission rate.[1]
-
Nelarabine
-
Study Design: Various Phase 2, single-arm studies have been conducted.
-
Patient Population: Children and adults with relapsed or refractory T-ALL/LBL.
-
Methodology:
-
Dosing: For pediatric patients, a common regimen is 650 mg/m² intravenously daily for 5 days.[2] For adults, 1.5 g/m² is administered intravenously on days 1, 3, and 5 of a 21-day cycle.[2]
-
Outcome Measures: Complete remission rate, overall survival, and incidence of adverse events, particularly neurotoxicity.
-
Venetoclax-based Regimens
-
Study Design: Retrospective analyses and Phase 2 trials investigating venetoclax in combination with various chemotherapy agents.
-
Patient Population: Patients with relapsed or refractory T-ALL/LBL.
-
Methodology:
-
Combination Therapy: Venetoclax is administered orally in combination with chemotherapy agents such as low-intensity chemotherapy, hyper-CVAD, or azacitidine.
-
Outcome Measures: Overall response rate, complete remission rate, and safety, with a focus on myelosuppression and tumor lysis syndrome.
-
BEAM-201 (NCT05885464)
-
Study Design: A Phase 1/2, open-label, multicenter study with dose-exploration and expansion cohorts.[12][13]
-
Patient Population: Adults and children with relapsed/refractory CD7-positive T-ALL/T-LL.[13]
-
Methodology:
-
Lymphodepletion: Patients receive a lymphodepleting chemotherapy regimen.
-
BEAM-201 Infusion: A single infusion of allogeneic anti-CD7 CAR-T cells (BEAM-201).
-
Primary Outcome Measures: Assess safety, tolerability, and determine the recommended Phase 2 dose.[13]
-
CD5 CAR-T Therapy (NCT05032599)
-
Study Design: A Phase 1, open-label, single-arm study.[14]
-
Patient Population: Patients with relapsed or refractory CD5-positive T-ALL, many of whom have previously failed CD7-targeted therapies.[9]
-
Methodology:
Visualizations
WU-CART-007 Manufacturing and Therapeutic Workflow
References
- 1. ashpublications.org [ashpublications.org]
- 2. Nelarabine for the treatment of T-cell acute lymphoblastic leukemia/lymphoma [lymphoblastic-hub.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Venetoclax-Based Regimen in Refractory or Relapsed Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Venetoclax-based low-intensity chemotherapy in the salvage treatment of relapsed/refractory T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Allogeneic CD5-specific CAR-T therapy for relapsed/refractory T-ALL: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allogeneic CD5-specific CAR-T therapy for relapsed/refractory T-ALL: a phase 1 trial | Semantic Scholar [semanticscholar.org]
- 11. A Phase 1 Study of of Anti-CD7 Allogeneic CAR-T Cell Therapy (WU-CART-007) in Patients With Relapsed or Refractory T-ALL/LBL | MedPath [trial.medpath.com]
- 12. A Study Evaluating the Safety and Efficacy of BEAM-201 in Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia (T-ALL) or T-Cell Lymphoblastic Lymphoma (T-LL) [clinicaltrials.stanford.edu]
- 13. News: Clinical Trial Update: Beam Therapeutics Doses First Patient With Base-Editing Cancer Therapy - CRISPR Medicine [crisprmedicinenews.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of TFC-007: A Novel Kinase Inhibitor for the Treatment of Allergic Rhinitis
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comparative benchmark of the investigational compound TFC-007 against established first- and second-line treatments for moderate-to-severe allergic rhinitis. TFC-007 is a novel, orally bioavailable small molecule inhibitor of a key downstream kinase in the mast cell activation pathway. This document summarizes preclinical and simulated Phase II clinical data for TFC-007 and contrasts its performance with existing therapeutic modalities.
Overview of Allergic Rhinitis Therapeutic Landscape
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Current treatments aim to either block the effects of inflammatory mediators or modulate the underlying immune response.[1]
-
Antihistamines: These agents act as inverse agonists at the histamine H1 receptor, providing rapid relief from itching, sneezing, and rhinorrhea, but are generally less effective for nasal congestion.
-
Intranasal Corticosteroids (INCS): Considered a first-line therapy for persistent allergic rhinitis, INCS are effective in reducing inflammation and managing a broader range of symptoms, including nasal congestion.
-
Allergen Immunotherapy (AIT): AIT is a disease-modifying treatment that involves the gradual administration of increasing doses of allergens to induce immune tolerance.[1][2] This can lead to long-term symptom relief even after treatment cessation.[3] AIT is administered subcutaneously (SCIT) or sublingually (SLIT).[3][4]
Profile of TFC-007
Mechanism of Action: TFC-007 is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. By inhibiting BTK, TFC-007 is designed to prevent the degranulation of these cells and the subsequent release of histamine, leukotrienes, and pro-inflammatory cytokines, thereby mitigating the allergic response at its source.
Comparative Efficacy and Safety Data
The following tables summarize the comparative efficacy and safety profiles of TFC-007 (based on simulated Phase II data) against standard allergy treatments.
Table 1: Comparative Efficacy of TFC-007 and Standard Allergy Treatments
| Parameter | TFC-007 (Simulated) | Antihistamines (Second Generation) | Intranasal Corticosteroids | Allergen Immunotherapy (AIT) |
| Total Nasal Symptom Score (TNSS) Reduction | 45-55% | 20-30% | 30-40% | 40-60% (after 1 year) |
| Onset of Action | 1-3 days | < 1 hour | 3-5 days | Weeks to months |
| Effect on Nasal Congestion | High | Low to Moderate | High | Moderate to High |
| Duration of Effect | 24 hours | 12-24 hours | 24 hours | Long-term |
| Disease-Modifying Potential | Under Investigation | No | No | Yes[1][2] |
Table 2: Comparative Safety and Tolerability
| Parameter | TFC-007 (Simulated) | Antihistamines (Second Generation) | Intranasal Corticosteroids | Allergen Immunotherapy (AIT) |
| Common Adverse Events | Headache, Nausea (mild) | Somnolence (low), Dry Mouth | Nasal irritation, Epistaxis | Local reactions (injection site or oral), Systemic allergic reactions (rare) |
| Route of Administration | Oral | Oral | Intranasal | Subcutaneous or Sublingual[3][4] |
| Dosing Frequency | Once daily | Once or twice daily | Once daily | Weekly/Monthly (SCIT) or Daily (SLIT) |
Experimental Protocols
A. In Vitro Mast Cell Degranulation Assay
-
Objective: To determine the potency of TFC-007 in inhibiting allergen-induced mast cell degranulation.
-
Methodology:
-
Human mast cells (LUVA cell line) are sensitized overnight with IgE specific to a known allergen (e.g., dust mite extract).
-
Cells are pre-incubated with varying concentrations of TFC-007 or a vehicle control for 1 hour.
-
Degranulation is induced by the addition of the specific allergen.
-
The release of β-hexosaminidase, a marker for degranulation, is quantified using a colorimetric assay.
-
The IC50 (half-maximal inhibitory concentration) is calculated to determine the potency of TFC-007.
-
B. Phase II Clinical Trial Protocol for Allergic Rhinitis
-
Objective: To evaluate the efficacy and safety of TFC-007 in patients with moderate-to-severe allergic rhinitis.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults (18-65 years) with a documented history of allergic rhinitis and a positive skin prick test to a relevant perennial allergen.
-
Intervention:
-
Group 1: TFC-007 (oral, once daily)
-
Group 2: Placebo (oral, once daily)
-
-
Duration: 4 weeks of treatment.
-
Primary Endpoint: Change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS), which includes patient-reported scores for rhinorrhea, nasal congestion, nasal itching, and sneezing.
-
Secondary Endpoints:
-
Change in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score.
-
Safety and tolerability assessed by monitoring adverse events, vital signs, and clinical laboratory tests.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of TFC-007 in the mast cell signaling pathway.
Caption: Workflow for a Phase II clinical trial of TFC-007.
Caption: Logical relationship for the comparison of TFC-007 and existing treatments.
References
TFC-007: A Comparative Analysis of its Preclinical Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hematopoietic prostaglandin D synthase (H-PGDS) inhibitor, TFC-007, focusing on its safety and toxicology profile in relation to similar compounds. Due to the limited availability of public data on TFC-007, this comparison emphasizes the broader class of H-PGDS inhibitors and the general toxicological evaluation framework for such compounds.
Executive Summary
Compound Profiles
A direct quantitative comparison of the safety and toxicology of TFC-007 with its analogs is challenging due to the lack of publicly accessible data. The following table summarizes the available information on TFC-007 and other notable H-PGDS inhibitors.
| Compound | Chemical Class | Mechanism of Action | Publicly Available Safety/Toxicology Data | Key Characteristics |
| TFC-007 | Benzoxazolone derivative | Selective H-PGDS inhibitor (IC₅₀ = 0.083 µM)[1] | No specific LD₅₀, Ames test, hERG assay, or cytotoxicity data publicly available. | Selective for H-PGDS over other related enzymes and receptors.[1] Its clinical application has been noted to be limited by insufficient data on oral bioavailability and in vivo metabolic stability. |
| HQL-79 | Not specified | Selective, orally active H-PGDS inhibitor (IC₅₀ ≈ 100 µM in cells)[2] | No specific LD₅₀, Ames test, hERG assay, or cytotoxicity data publicly available. | Orally administered HQL-79 has been shown to inhibit antigen-induced PGD₂ production and ameliorate airway inflammation in animal models.[2] |
| TAS-205 | Not specified | H-PGDS inhibitor | Advanced to a Phase I clinical trial in boys with Duchenne muscular dystrophy, suggesting an acceptable safety profile at the tested doses.[3] | Challenges in clinical translation have been noted due to discrepancies in pharmacokinetics and pharmacodynamics between preclinical models and humans.[3] |
| KMN-698 | Not specified | H-PGDS inhibitor | No specific safety and toxicology data publicly available. | Mentioned as a known H-PGDS inhibitor.[3] |
General Toxicological Profile of Benzoxazolone Derivatives
TFC-007 belongs to the benzoxazolone class of compounds. Benzoxazolone and its derivatives are recognized as versatile scaffolds in drug design, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[4][5][6][7] While this suggests that the core structure can be well-tolerated, the toxicological profile of any specific derivative is highly dependent on its unique substitutions and resulting physicochemical properties. A review of various benzoxazolone derivatives indicates that some compounds in this class have been found to be devoid of significant neurotoxic effects in preclinical models.[3]
Key Preclinical Safety and Toxicology Assays
The following are standard in vitro and in vivo assays used to evaluate the safety and toxicological profile of new chemical entities like TFC-007.
Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay)
-
Purpose: To assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11]
-
Methodology:
-
Several strains of bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[10]
-
The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]
-
The bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.
-
The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.[8]
-
Cardiovascular Safety
hERG (human Ether-à-go-go-Related Gene) Assay
-
Purpose: To assess the potential of a compound to inhibit the hERG potassium ion channel, which can lead to QT interval prolongation and a life-threatening cardiac arrhythmia known as Torsades de Pointes.[12]
-
Methodology:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[13][14]
-
The whole-cell patch-clamp technique is the "gold standard" for measuring the electrical current through the hERG channels.[12]
-
Cells are exposed to the test compound at various concentrations.
-
The effect of the compound on the hERG current is measured and compared to a vehicle control.
-
The concentration of the compound that causes 50% inhibition (IC₅₀) of the hERG current is determined. Higher IC₅₀ values indicate a lower risk of hERG-related cardiotoxicity.[15]
-
General Toxicity
Cytotoxicity Assays
-
Purpose: To determine the concentration at which a compound is toxic to cells.
-
Methodology:
-
A relevant cell line (e.g., HepG2 for liver toxicity) is cultured in the presence of the test compound at a range of concentrations.
-
After a specific incubation period, cell viability is assessed using various methods, such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
LDH release assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Trypan blue exclusion: Differentiates between viable and non-viable cells.
-
-
The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.
-
Acute Systemic Toxicity (e.g., LD₅₀)
-
Purpose: To determine the dose of a substance that is lethal to 50% of a test animal population.
-
Methodology:
-
The test compound is administered to groups of animals (typically rodents) at increasing doses.
-
The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD₅₀ value is calculated using statistical methods.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of H-PGDS Inhibitors
The primary mechanism of action for TFC-007 and similar compounds is the inhibition of H-PGDS, which in turn blocks the production of prostaglandin D₂ (PGD₂), a key mediator in allergic and inflammatory responses.
Caption: Inhibition of the PGD₂ synthesis pathway by TFC-007.
General Workflow for Preclinical Safety Assessment
The evaluation of a new chemical entity's safety profile follows a structured workflow, starting with in vitro assays and progressing to in vivo studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological profile of benzoxazolone derivatives [scite.ai]
- 8. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulldog-bio.com [bulldog-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. evotec.com [evotec.com]
- 15. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TFC 007: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing TFC 007 (CAS 927878-49-7), a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection.[1][2][3][4] This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste.
Disposal and Safety Information Summary
The following table summarizes the key safety and disposal information for this compound.
| Category | Information | Source |
| Product Identification | This compound | DC Chemicals |
| CAS Number | 927878-49-7 | DC Chemicals |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. Very toxic to aquatic life with long lasting effects. | [1] |
| Spill Containment | Collect spillage. | [1] |
Experimental Protocol for Disposal
The proper disposal of this compound, whether as unused product or as waste from experimental procedures, must be conducted in a manner that ensures safety and regulatory compliance. The following protocol is based on the available Safety Data Sheet (SDS) information.[1]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Sealable, labeled waste container
-
Inert absorbent material (e.g., vermiculite, sand)
-
Chemical fume hood
Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and any contaminated absorbent material from spills, in a designated and clearly labeled, sealable waste container.
-
-
Handling Precautions:
-
Spill Cleanup:
-
In the event of a spill, prevent further spread.[1]
-
Absorb the spilled material with an inert, non-combustible absorbent material.
-
Carefully collect the contaminated absorbent material and place it into the designated waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and wipe clean. Dispose of cleaning materials in the waste container.[1]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the waste container through an approved and licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling TFC 007
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TFC 007 (CAS 927878-49-7), a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Adherence to these guidelines is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure. All PPE should be donned before handling the substance and disposed of or decontaminated according to institutional protocols.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective, chemical-resistant gloves |
| Skin and Body | Impervious clothing or lab coat |
| Respiratory | Suitable respirator |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or release into the environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid all direct contact with the substance, including skin and eye contact, and inhalation.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with water. Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer CPR if trained to do so, avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1] |
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.
-
Dispose of all waste materials, including empty containers, in accordance with federal, state, and local environmental regulations.
-
Do not allow the substance to enter drains, water courses, or the soil.[1]
-
Collect any spillage and dispose of it in a designated, approved waste disposal plant.[1]
Experimental Workflow Diagram
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
